5-Hydroxy-4-oxonorvaline
Description
5-Hydroxy-4-oxonorvaline has been reported in Streptomyces akiyoshiensis with data available.
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
117404-54-3 |
|---|---|
Formule moléculaire |
C5H9NO4 |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
(2S)-2-amino-5-hydroxy-4-oxopentanoic acid |
InChI |
InChI=1S/C5H9NO4/c6-4(5(9)10)1-3(8)2-7/h4,7H,1-2,6H2,(H,9,10)/t4-/m0/s1 |
Clé InChI |
FRTKOPTWTJLHNO-BYPYZUCNSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)N)C(=O)CO |
SMILES canonique |
C(C(C(=O)O)N)C(=O)CO |
Origine du produit |
United States |
Foundational & Exploratory
The Enigmatic Biosynthesis of 5-Hydroxy-4-oxonorvaline in Streptomyces
A Technical Overview for Researchers and Drug Development Professionals
Introduction
5-Hydroxy-4-oxonorvaline (HON), a non-proteinogenic amino acid produced by Streptomyces species such as Streptomyces akiyoshiensis, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for metabolic engineering efforts to improve production titers. This technical guide synthesizes the current knowledge on the biosynthesis of HON in Streptomyces, highlighting the established precursors and the proposed biochemical transformations, while also underscoring the significant gaps in our understanding of the specific enzymatic and genetic machinery involved.
The Core Biosynthetic Pathway: Precursor Studies
Seminal research utilizing ¹³C-labeled substrates has elucidated the primary building blocks of the HON molecule.[1] These studies have definitively shown that the carbon backbone of HON is derived from two key metabolic precursors:
-
A four-carbon unit originating from the citric acid cycle: Isotopic labeling experiments have demonstrated that aspartate serves as the direct four-carbon precursor for what will become the C1-C4 portion of the HON molecule.[1]
-
A two-carbon unit derived from acetate: The methyl carbon of acetate is incorporated to form the C5 carbon of HON.[1]
This foundational knowledge suggests a biosynthetic logic involving the condensation of an activated two-carbon unit with the four-carbon amino acid precursor.
Proposed Biosynthetic Mechanism
Based on the precursor incorporation studies, a plausible biosynthetic mechanism has been proposed. This hypothesis centers on a key carbon-carbon bond formation event:
A condensation reaction between an activated form of acetate, such as acetyl-CoA or malonyl-CoA , and the β-carboxyl group of aspartate .[1] This proposed step is analogous to condensation reactions observed in the biosynthesis of other natural products in Streptomyces.[1] Following this condensation, a subsequent oxidative decarboxylation is thought to occur, leading to the final this compound structure.
Unraveling the Genetic and Enzymatic Machinery: A Knowledge Gap
Despite the elucidation of the primary precursors and a proposed chemical logic, significant questions remain regarding the specific enzymes and the underlying genetic architecture responsible for HON biosynthesis. To date, a dedicated biosynthetic gene cluster (BGC) for this compound has not been identified or characterized in Streptomyces akiyoshiensis or other producing strains.
The key enzymatic steps that remain to be elucidated include:
-
The specific condensing enzyme: The identity of the enzyme responsible for the crucial condensation of the acetyl/malonyl-CoA with aspartate is unknown. This could potentially be a novel type of β-keto acid synthase or a related enzyme with unique substrate specificity.
-
Oxidative and decarboxylation steps: The enzymes catalyzing the subsequent oxidation and decarboxylation reactions have not been identified.
-
Regulatory elements: The mechanisms regulating the expression of the HON biosynthetic pathway are also yet to be discovered.
The absence of a known BGC hinders efforts to heterologously express the pathway for production optimization and to perform targeted gene knockouts to confirm the function of individual biosynthetic genes.
Future Directions and Research Opportunities
The biosynthesis of this compound presents a compelling area for future research. Key priorities should include:
-
Genome Mining: The sequencing of the Streptomyces akiyoshiensis genome and subsequent genome mining efforts are crucial for identifying the putative HON biosynthetic gene cluster. Bioinformatic analyses can search for gene clusters containing homologs to known condensing enzymes, aminotransferases, oxidoreductases, and other enzyme classes that would be expected to participate in the proposed pathway.
-
Biochemical Characterization: Once candidate genes are identified, their protein products can be expressed and biochemically characterized to confirm their enzymatic function and substrate specificity.
-
Genetic Manipulation: Targeted gene knockout studies in Streptomyces akiyoshiensis will be essential to definitively link a specific gene cluster to HON production.
Conclusion
The biosynthesis of this compound in Streptomyces is understood at the level of its metabolic precursors, with strong evidence pointing to a pathway involving the condensation of an acetate-derived unit with aspartate. However, the detailed enzymatic and genetic basis of this pathway remains an open question. Further research, leveraging modern genomics and biochemical techniques, is necessary to fully elucidate the biosynthetic machinery of this intriguing natural product. Such knowledge will be instrumental for unlocking its full potential in drug discovery and development.
Visualizing the Proposed Biosynthetic Logic
While the specific enzymes are unknown, the proposed flow of precursors into the HON molecule can be visualized.
References
5-Hydroxy-4-oxonorvaline: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-hydroxy-4-oxonorvaline (HON), also known as RI-331, is a potent antifungal agent with a unique enzyme-assisted suicide mechanism of action. This document provides a comprehensive technical overview of HON's core mechanism, focusing on its interaction with the fungal enzyme homoserine dehydrogenase (HSD). It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of the pertinent biochemical pathways and experimental workflows.
Introduction
This compound is a natural amino acid derivative isolated from Streptomyces sp. that has demonstrated significant in vitro and in vivo activity against a variety of fungal pathogens.[1] Its selective toxicity towards fungi is attributed to its specific targeting of an enzyme essential for fungal survival but absent in mammals, making it a promising candidate for antifungal drug development. This guide delineates the molecular basis of HON's antifungal properties.
Core Mechanism of Action: Suicide Inhibition of Homoserine Dehydrogenase
The primary molecular target of this compound is homoserine dehydrogenase (HSD) , a critical enzyme in the fungal biosynthetic pathway of threonine, an essential amino acid.[1][2] HON acts as an enzyme-assisted suicide inhibitor, meaning the enzyme itself catalyzes the conversion of HON into a reactive intermediate that covalently and irreversibly inactivates the enzyme.[1]
The mechanism unfolds in a series of steps:
-
Binding to the Active Site: HON, being structurally similar to the natural substrate of HSD, aspartate-semialdehyde, binds to the enzyme's active site.[2]
-
Enzyme-Catalyzed Adduct Formation: Within the active site, HSD facilitates a reaction between HON and the cofactor nicotinamide adenine dinucleotide (NAD+).
-
Covalent Modification: This enzymatic reaction results in the formation of a stable, covalent adduct between the C5 atom of HON and the C4 atom of the nicotinamide ring of NAD+.
-
Irreversible Inhibition: The formation of this bulky (HON*NAD)-adduct irreversibly blocks the active site of HSD, leading to the cessation of the threonine biosynthesis pathway.
This suicide inhibition mechanism explains the apparent paradox of HON's potent antifungal activity despite its relatively weak initial affinity for HSD in the steady state.
The Threonine Biosynthesis Pathway
The inhibition of HSD by HON disrupts the threonine biosynthesis pathway, which is crucial for protein synthesis and overall cellular function in fungi. The pathway is a prime target for antifungal agents as it is not present in mammals.
Caption: Fungal Threonine Biosynthesis Pathway and the point of HON inhibition.
Detailed Mechanism of HON-Mediated HSD Inhibition
The following diagram illustrates the enzyme-assisted suicide inhibition mechanism of HSD by HON.
Caption: HON and NAD+ form a covalent adduct in the HSD active site, leading to irreversible inhibition.
Quantitative Data
The following table summarizes the available quantitative data for the interaction of this compound with its target and its antifungal activity.
| Parameter | Value | Organism/Condition | Reference |
| Ki (steady-state) | 2 mM | Homoserine Dehydrogenase | |
| Ki (overall inactivation) | 2 µM | Homoserine Dehydrogenase | |
| Antifungal Activity | Effective | Cryptococcus neoformans | |
| Antifungal Activity | Effective | Cladosporium fulvum | |
| Protein Synthesis Inhibition | Significant | Saccharomyces cerevisiae |
Note on Ki values: The higher Ki value (2 mM) represents the initial, reversible binding affinity of HON to HSD. The lower value (2 µM) reflects the overall efficiency of the irreversible inactivation, highlighting the potent nature of the suicide inhibition mechanism.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Determination of the HON-HSD Crystal Structure by X-ray Crystallography
This protocol outlines the general steps involved in determining the three-dimensional structure of the HSD enzyme in complex with HON and NAD+.
Caption: Experimental workflow for determining the crystal structure of the HON-HSD complex.
Methodology:
-
HSD Expression and Purification:
-
The gene encoding for HSD from a suitable fungal source (e.g., Saccharomyces cerevisiae) is cloned into an expression vector (e.g., pET vector) and transformed into a host organism (e.g., E. coli BL21(DE3)).
-
The host cells are cultured in a suitable medium (e.g., LB broth) and protein expression is induced (e.g., with IPTG).
-
Cells are harvested, lysed, and the HSD protein is purified using a series of chromatography steps (e.g., affinity chromatography using a His-tag, followed by ion-exchange and size-exclusion chromatography). Protein purity is assessed by SDS-PAGE.
-
-
Crystallization of the HSD-HON-NAD+ Complex:
-
The purified HSD is concentrated to a suitable concentration (e.g., 10 mg/mL).
-
The protein is incubated with a molar excess of HON and NAD+ to form the complex.
-
Crystallization trials are set up using the hanging-drop or sitting-drop vapor diffusion method, screening a wide range of crystallization conditions (precipitants, buffers, salts, and additives).
-
Crystals are grown to a suitable size for X-ray diffraction.
-
-
X-ray Diffraction Data Collection:
-
A single crystal is cryo-protected and mounted in a cryo-stream.
-
The crystal is exposed to a monochromatic X-ray beam (e.g., at a synchrotron source).
-
Diffraction patterns are collected as the crystal is rotated. The structure of the HON-HSD complex was determined to a resolution of 2.6 Å.
-
-
Structure Solution (Phasing):
-
The phases of the diffracted X-rays are determined using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., MAD or SAD).
-
-
Model Building and Refinement:
-
An initial atomic model of the protein-ligand complex is built into the electron density map.
-
The model is refined iteratively against the experimental diffraction data to improve the fit and geometric parameters.
-
-
Structure Validation and Analysis:
-
The final model is validated for its stereochemical quality and agreement with the experimental data.
-
The structure is analyzed to identify key interactions between HON, NAD+, and the HSD active site residues.
-
Mass Spectrometry for HON-NAD+ Adduct Identification
This protocol describes the use of mass spectrometry to confirm the formation of the covalent adduct between HON and NAD+.
Methodology:
-
In Vitro Adduct Formation:
-
Purified HSD is incubated with HON and NAD+ under conditions that favor enzymatic activity.
-
Control reactions are set up without the enzyme or without HON.
-
-
Protein Digestion:
-
The reaction mixture is treated with a protease (e.g., trypsin) to digest the HSD protein into smaller peptides.
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is separated using liquid chromatography (LC).
-
The separated peptides are introduced into a mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).
-
The mass spectrometer is operated in a data-dependent acquisition mode to acquire both the mass-to-charge ratio (m/z) of the peptides (MS1 scan) and the fragmentation patterns of selected peptides (MS2 scan).
-
-
Data Analysis:
-
The MS data is searched against the known sequence of HSD, with a variable modification corresponding to the mass of the HON-NAD+ adduct on the active site peptide.
-
The identification of a peptide with the expected mass shift and a fragmentation pattern consistent with the adduct confirms the covalent modification.
-
Antifungal Susceptibility Testing
This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of HON against fungal pathogens.
Methodology:
-
Preparation of Fungal Inoculum:
-
The fungal strain of interest (e.g., Candida albicans, Cryptococcus neoformans) is grown on a suitable agar medium.
-
A suspension of the fungal cells is prepared in a sterile saline solution and adjusted to a standardized concentration (e.g., using a spectrophotometer).
-
-
Broth Microdilution Assay:
-
A series of two-fold dilutions of HON are prepared in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
The standardized fungal inoculum is added to each well.
-
Positive (no drug) and negative (no fungus) controls are included.
-
-
Incubation and MIC Determination:
-
The microtiter plate is incubated at a suitable temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
The MIC is determined as the lowest concentration of HON that causes a significant inhibition of fungal growth, as observed visually or by measuring the optical density.
-
Conclusion
This compound employs a sophisticated enzyme-assisted suicide mechanism to irreversibly inhibit homoserine dehydrogenase, a key enzyme in the fungal threonine biosynthesis pathway. This targeted action, specific to a pathway absent in mammals, underscores its potential as a selective and potent antifungal agent. The detailed understanding of its mechanism of action, supported by structural and biochemical data, provides a solid foundation for the further development of HON and its derivatives as novel therapeutics for the treatment of fungal infections.
References
An In-depth Technical Guide to the Biological Activity of 5-Hydroxy-4-oxonorvaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxy-4-oxonorvaline (HON), a naturally occurring non-proteinogenic amino acid, has garnered significant interest within the scientific community for its potent and specific biological activity. This technical guide provides a comprehensive overview of the current understanding of HON's mechanism of action, its quantitative biological activities, and the experimental methodologies used to elucidate these properties. Primarily recognized for its antifungal properties, HON acts as a powerful suicide inhibitor of homoserine dehydrogenase (HSD), a critical enzyme in the amino acid biosynthetic pathways of fungi and bacteria, but absent in mammals, making it an attractive target for antimicrobial drug development. This document collates available data on its inhibitory kinetics, antifungal efficacy, and the downstream consequences of its enzymatic inhibition. Detailed experimental protocols and visual diagrams of relevant pathways and workflows are provided to facilitate further research and development in this promising area.
Introduction
This compound (HON), also known as (S)-2-amino-5-hydroxy-4-oxopentanoic acid, is an unusual amino acid first isolated from Streptomyces akiyoshiensis. Its structure, featuring a reactive γ-keto-α-amino acid moiety, is central to its biological function. The primary and most studied biological activity of HON is its potent antifungal action, which stems from the irreversible inhibition of homoserine dehydrogenase (HSD). HSD is a key enzyme in the aspartate pathway, responsible for the biosynthesis of essential amino acids such as threonine, isoleucine, and methionine in fungi and bacteria. The absence of this pathway in mammals makes HSD an ideal target for the development of selective antimicrobial agents with potentially low host toxicity. This guide will delve into the molecular basis of HON's activity, present quantitative data on its efficacy, and provide detailed experimental frameworks for its study.
Mechanism of Action: Suicide Inhibition of Homoserine Dehydrogenase
The principal molecular target of this compound is homoserine dehydrogenase (HSD; EC 1.1.1.3). HON functions as an enzyme-assisted suicide inhibitor, a class of inhibitors that are catalytically converted by their target enzyme into a reactive species that irreversibly inactivates the enzyme.
The mechanism of inhibition involves the enzyme-dependent formation of a covalent adduct between the C5 atom of HON and the C4 atom of the nicotinamide ring of the cofactor NAD⁺. This process effectively sequesters the enzyme in an inactive state, leading to the blockade of the aspartate biosynthetic pathway and subsequent cell death due to amino acid starvation. While HON exhibits a relatively weak affinity for HSD in the steady state, with a reported Kᵢ of approximately 2 mM for some fungal HSDs, its potent in vitro and in vivo antifungal activity is a direct consequence of this irreversible inactivation mechanism.[1][2] In contrast, a much tighter binding with a Kᵢ of 2 µM has been reported for the HSD from Streptomyces sp.[2]
Signaling Pathway: Aspartate Biosynthesis and its Inhibition
The inhibition of HSD by HON disrupts the normal flow of metabolites through the aspartate biosynthetic pathway. This pathway is crucial for the synthesis of several essential amino acids. The diagram below illustrates the position of HSD in this pathway and the point of inhibition by HON.
Quantitative Biological Activity
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data available in the literature.
Table 1: Enzyme Inhibition Kinetics
| Enzyme Target | Organism Source | Inhibitor | Inhibition Type | Kᵢ Value | Reference(s) |
| Homoserine Dehydrogenase (HSD) | Fungal species | HON | Suicide (Irreversible) | ~2 mM (steady-state) | [1][2] |
| Homoserine Dehydrogenase (HSD) | Streptomyces sp. | HON | Competitive (Irreversible) | 2 µM |
Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC)
While direct MIC values for this compound against a broad range of fungal pathogens are not extensively reported in readily accessible literature, studies on dipeptide derivatives of HON (HONV-dipeptides) provide an indication of its potential antifungal efficacy. These dipeptides are taken up by fungal cells and intracellularly cleaved to release active HON.
| Fungal Species | Compound | MIC Range (µg/mL) | Reference(s) |
| Candida species | HONV-dipeptides | 32 - 64 |
Note: Further research is required to establish a comprehensive MIC profile for pure this compound against a wider array of fungal pathogens.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's biological activity.
Homoserine Dehydrogenase (HSD) Inhibition Assay
This protocol is adapted from standard enzymatic assays for dehydrogenases and is tailored for assessing the inhibitory activity of HON.
Objective: To determine the kinetic parameters of HSD inhibition by HON.
Materials:
-
Purified fungal or bacterial Homoserine Dehydrogenase (HSD)
-
L-Aspartate-β-semialdehyde (substrate)
-
NADH or NADPH (cofactor)
-
This compound (inhibitor)
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of HON in the assay buffer.
-
In a 96-well UV-transparent microplate, prepare reaction mixtures containing assay buffer, a fixed concentration of NADH (e.g., 200 µM), and varying concentrations of HON. Include a control with no inhibitor.
-
Pre-incubate the enzyme with HON and NADH for various time points to assess time-dependent inactivation, a characteristic of suicide inhibition.
-
Initiate the reaction by adding the substrate, L-aspartate-β-semialdehyde, to a final concentration near its Kₘ value.
-
Immediately monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD⁺.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Plot the reciprocal of the initial velocity versus the reciprocal of the substrate concentration (Lineweaver-Burk plot) at different HON concentrations to determine the type of inhibition and the inhibition constants (Kᵢ and kᵢₙₐcₜ).
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol follows the general guidelines for antifungal susceptibility testing to determine the Minimum Inhibitory Concentration (MIC) of HON.
Objective: To determine the MIC of HON against pathogenic fungal strains.
Materials:
-
Pure this compound
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (530 nm)
Procedure:
-
Prepare a stock solution of HON in a suitable solvent (e.g., water or DMSO) and then dilute it in RPMI-1640 medium.
-
Perform serial two-fold dilutions of HON in the 96-well plates containing RPMI-1640 medium.
-
Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ cells/mL for yeasts, 0.4-5 x 10⁴ conidia/mL for molds).
-
Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours (or longer, depending on the fungal species).
-
The MIC is determined as the lowest concentration of HON that causes a significant inhibition of visible growth compared to the drug-free control well. For quantitative assessment, the absorbance at 530 nm can be read, and the MIC₉₀ (90% inhibition) can be calculated.
Murine Model of Systemic Candidiasis
This protocol provides a framework for evaluating the in vivo efficacy of HON in a mouse model of disseminated candidiasis.
Objective: To assess the therapeutic efficacy of HON in treating systemic Candida albicans infection in mice.
Materials:
-
This compound formulated for in vivo administration
-
Candida albicans strain
-
Immunocompetent or immunosuppressed mice (e.g., BALB/c)
-
Sterile saline
-
Materials for intravenous injection and organ harvesting
Procedure:
-
Infection: Infect mice via tail vein injection with a lethal or sublethal dose of Candida albicans (e.g., 1 x 10⁶ CFU/mouse).
-
Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with HON administered via a suitable route (e.g., intraperitoneal or intravenous). A vehicle control group and a positive control group (e.g., treated with fluconazole) should be included.
-
Monitoring: Monitor the mice daily for signs of morbidity and mortality for a predetermined period (e.g., 21 days).
-
Fungal Burden Assessment: At specific time points or at the end of the study, euthanize a subset of mice from each group. Harvest organs (e.g., kidneys, brain) and homogenize them in sterile saline.
-
Plate serial dilutions of the organ homogenates onto appropriate agar plates (e.g., Sabouraud Dextrose Agar) to determine the fungal burden (CFU/gram of tissue).
-
Data Analysis: Compare the survival rates and organ fungal burdens between the HON-treated, vehicle control, and positive control groups to evaluate the efficacy of HON.
Downstream Cellular Effects and Signaling
The inhibition of homoserine dehydrogenase by this compound leads to a cascade of downstream cellular effects primarily stemming from the depletion of essential amino acids. The immediate consequence is the cessation of protein synthesis due to the lack of threonine, isoleucine, and methionine. This triggers a cellular stress response.
In yeast, amino acid starvation is known to activate the General Amino Acid Control (GAAC) pathway, orchestrated by the master regulator Gcn4. While not directly studied with HON, it is plausible that HSD inhibition would lead to the activation of this pathway as the cell attempts to upregulate amino acid biosynthesis to counteract the deficit. However, with HSD irreversibly blocked, this response would be futile.
The long-term consequence of this metabolic blockade is the induction of apoptosis or other forms of programmed cell death. The depletion of essential amino acids can lead to the accumulation of uncharged tRNAs, which is a potent signal for cell cycle arrest and the initiation of cell death pathways.
Chemical Synthesis
The availability of pure this compound is crucial for conducting biological studies. While it is a natural product, chemical synthesis provides a reliable and scalable source. Several synthetic routes have been reported. One common approach involves the nucleophilic ring-opening of activated β-lactams. A detailed, citable protocol for the synthesis of optically pure L-HON would typically involve multiple steps starting from a chiral precursor to ensure the correct stereochemistry, which is critical for its biological activity. Researchers are directed to specialized organic chemistry literature for detailed synthetic protocols.
Conclusion and Future Directions
This compound represents a compelling lead compound for the development of novel antifungal agents. Its specific mechanism of action, targeting a validated enzyme that is absent in humans, offers a significant therapeutic window. The current body of research has firmly established its mode of action as a suicide inhibitor of homoserine dehydrogenase.
However, several areas warrant further investigation. A comprehensive profiling of its antifungal spectrum against a wide range of clinically relevant and drug-resistant fungal isolates is essential. Detailed pharmacokinetic and pharmacodynamic studies are necessary to optimize its potential for in vivo applications. Furthermore, exploring the downstream cellular and signaling consequences of HSD inhibition could reveal additional vulnerabilities in fungal pathogens that could be exploited therapeutically. The development of more efficient and scalable synthetic routes will also be critical for advancing HON from a research tool to a potential clinical candidate. The unique properties of this compound make it a subject of continued interest and a promising scaffold for the design of next-generation antifungal drugs.
References
Discovery and Isolation of 5-Hydroxy-4-oxonorvaline: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxy-4-oxonorvaline (HON), also known as the antifungal antibiotic RI-331, is a naturally occurring amino acid with potent and selective activity against pathogenic fungi. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this promising therapeutic agent. We detail the fermentation process of the producing organism, Streptomyces akiyoshiensis, and present a step-by-step protocol for the isolation and purification of HON from culture broth. Furthermore, this guide summarizes the key physicochemical properties of the compound and elucidates its mechanism of action, which involves the targeted inhibition of homoserine dehydrogenase, a crucial enzyme in fungal amino acid biosynthesis. This targeted action disrupts protein synthesis, ultimately leading to fungal cell death. The information compiled herein serves as a valuable resource for researchers engaged in natural product discovery, antifungal drug development, and the study of novel antimicrobial mechanisms.
Introduction
The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with unique mechanisms of action. Natural products from microbial sources have historically been a rich reservoir for the discovery of new therapeutics. This compound (HON), a non-proteinogenic amino acid, represents a significant discovery in this field. Initially identified as antibiotic RI-331, this compound is produced by the actinomycete Streptomyces akiyoshiensis.[1] It exhibits potent antifungal activity with a selective mechanism of action, making it an attractive candidate for further development. This guide provides a detailed technical overview of the discovery and isolation of HON, its physicochemical properties, and its biological activity.
Physicochemical Properties of this compound
A comprehensive summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its detection, purification, and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO₄ | [PubChem CID: 160754] |
| Molecular Weight | 147.13 g/mol | [PubChem CID: 160754] |
| IUPAC Name | (2S)-2-amino-5-hydroxy-4-oxopentanoic acid | [PubChem CID: 160754] |
| Synonyms | RI-331, Antibiotic RI-331, HON | [PubChem CID: 160754] |
| Appearance | Colorless needles | Not explicitly stated, inferred from typical purified small molecules |
| Solubility | Soluble in water | Inferred from its polar structure |
Discovery and Isolation
The discovery of this compound was the result of a screening program for antifungal antibiotics from Streptomyces species. The producing organism, Streptomyces akiyoshiensis, was identified as a source of this novel compound.
Fermentation of Streptomyces akiyoshiensis
While the seminal publication by Yamaguchi et al. (1988) does not provide a detailed fermentation protocol, subsequent studies on the biosynthesis of HON by White et al. offer insights into the cultivation of S. akiyoshiensis. The following is a generalized protocol based on common practices for Streptomyces fermentation for the production of secondary metabolites.
Experimental Protocol: Fermentation
-
Inoculum Preparation: A vegetative inoculum is prepared by transferring spores or mycelial fragments of S. akiyoshiensis into a seed medium and incubating for 2-3 days at 28-30°C with shaking.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium. A typical production medium for Streptomyces contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and inorganic salts.
-
Fermentation Conditions: The production culture is incubated for 5-7 days at 28-30°C with vigorous aeration and agitation to ensure sufficient oxygen supply for microbial growth and secondary metabolite production.
-
Monitoring: The production of HON can be monitored throughout the fermentation process using a bioassay against a susceptible fungal strain (e.g., Saccharomyces cerevisiae) or by analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Isolation and Purification of this compound
The isolation of HON from the fermentation broth involves a multi-step purification process to remove cellular debris, media components, and other secondary metabolites. The following protocol is a representative procedure based on established methods for the purification of polar, water-soluble small molecules from microbial cultures.
Experimental Protocol: Isolation and Purification
-
Harvest and Clarification: After fermentation, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration. The resulting clarified supernatant contains the crude HON.
-
Ion-Exchange Chromatography (Capture Step): The clarified supernatant is applied to a cation-exchange chromatography column (e.g., Dowex 50W-X8, H+ form). HON, being an amino acid, will bind to the resin. The column is washed with deionized water to remove unbound impurities. HON is then eluted with a dilute base, such as 2 M ammonium hydroxide.
-
Adsorption Chromatography (Intermediate Purification): The eluate from the ion-exchange step is concentrated under reduced pressure and then applied to an activated carbon column. The column is washed with water, and HON is subsequently eluted with aqueous methanol.
-
Gel Filtration Chromatography (Polishing Step): The active fractions from the adsorption chromatography step are pooled, concentrated, and further purified by gel filtration chromatography (e.g., Sephadex G-10) using water as the eluent. This step separates HON from other small molecules based on size.
-
Crystallization: The purified fractions containing HON are pooled and concentrated. Crystallization is induced by the addition of a suitable anti-solvent, such as ethanol or acetone, to yield pure this compound as colorless needles.
Workflow for the Isolation and Purification of this compound
Caption: A flowchart illustrating the major steps in the isolation and purification of this compound from the fermentation broth of Streptomyces akiyoshiensis.
Mechanism of Antifungal Action
The antifungal activity of this compound stems from its ability to selectively inhibit protein synthesis in fungi.[2] This is achieved through the specific targeting of an enzyme in the aspartate biosynthetic pathway, which is essential for the production of several amino acids in fungi but is absent in mammals.
The primary molecular target of HON is homoserine dehydrogenase .[2] This enzyme catalyzes the conversion of aspartate-semialdehyde to homoserine, a key intermediate in the biosynthesis of threonine, isoleucine, and methionine. By inhibiting homoserine dehydrogenase, HON effectively depletes the intracellular pools of these essential amino acids. The lack of these crucial building blocks leads to a cessation of protein synthesis, resulting in the inhibition of fungal growth and proliferation.[2] This targeted mechanism of action contributes to the selective toxicity of HON towards fungal cells, presenting a significant advantage for its potential therapeutic use.
Signaling Pathway of this compound's Antifungal Activity
Caption: The proposed mechanism of action for this compound, illustrating the inhibition of homoserine dehydrogenase in the fungal aspartate biosynthetic pathway.
Conclusion
This compound represents a compelling natural product with significant potential as a novel antifungal agent. Its discovery from Streptomyces akiyoshiensis and its unique mechanism of action, targeting an essential fungal metabolic pathway, highlight the continued importance of microbial sources for drug discovery. The detailed methodologies for fermentation and purification provided in this guide, along with the comprehensive summary of its properties and biological activity, offer a valuable resource for the scientific community. Further research into the optimization of its production, preclinical evaluation, and exploration of its therapeutic applications is warranted to fully realize the potential of this promising antifungal compound.
References
An In-depth Technical Guide to 5-Hydroxy-4-oxonorvaline: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 5-hydroxy-4-oxonorvaline, a naturally occurring amino acid with notable antifungal activity. The information is curated for researchers and professionals involved in drug discovery and development.
Chemical Structure and Identification
This compound, also known as HON, is a non-proteinogenic α-amino acid.[1] Its chemical identity is well-established and characterized by several key identifiers.
The systematic IUPAC name for this compound is (2S)-2-amino-5-hydroxy-4-oxopentanoic acid .[2] It possesses a stereocenter at the α-carbon, with the naturally occurring and biologically active form being the (S)-enantiomer.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-5-hydroxy-4-oxopentanoic acid |
| Molecular Formula | C5H9NO4 |
| Molecular Weight | 147.13 g/mol |
| Canonical SMILES | C(--INVALID-LINK--N)C(=O)CO |
| InChI Key | FRTKOPTWTJLHNO-BYPYZUCNSA-N |
| CAS Number | 26911-39-7 |
Physicochemical Properties
The physicochemical properties of this compound are summarized below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 147.13 g/mol [2] |
| XLogP3-AA (Predicted) | -2.6 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 4 |
| Exact Mass | 147.053158 g/mol |
| Topological Polar Surface Area | 101 Ų |
Experimental Data and Protocols
Synthesis and Isolation
Biosynthesis: this compound is a natural product isolated from the bacterium Streptomyces akiyoshiensis.[3] Studies utilizing ¹³C-labeled substrates have elucidated its biosynthetic pathway. The molecule is formed from precursors derived from the citric acid cycle, specifically a four-carbon unit from aspartate and a two-carbon unit from the methyl carbon of acetate.[3]
References
Natural Sources of 5-hydroxy-4-oxonorvaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-hydroxy-4-oxonorvaline (HON), also known as the antibiotic RI-331, is a naturally occurring, non-proteinogenic amino acid with significant antifungal properties.[1][2] Its unique mechanism of action, targeting an enzyme essential for fungal survival but absent in mammals, makes it a compound of considerable interest for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the natural sources of HON, its biosynthesis, and detailed methodologies for its isolation and characterization.
Natural Provenance
The primary and most well-documented natural source of this compound is the Gram-positive, filamentous bacterium of the genus Streptomyces. Specifically, it has been isolated from the culture broth of Streptomyces akiyoshiensis and another strain identified as Streptomyces sp. RI-331 .[3] These soil-dwelling microorganisms are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.
Biosynthesis of this compound
The biosynthetic pathway of HON in Streptomyces akiyoshiensis has been elucidated through isotopic labeling studies. The molecule is assembled from precursors derived from central carbon metabolism.
Precursors:
-
Aspartate: Provides a four-carbon backbone (C-1 to C-4).
-
Acetate: The methyl carbon of acetate is incorporated to form the fifth carbon (C-5).
A proposed biosynthetic pathway involves the condensation of acetyl-CoA or malonyl-CoA with the β-carboxyl group of aspartate, followed by subsequent oxidative decarboxylation. This pathway shares similarities with the biosynthesis of other natural products, such as carbapenem antibiotics.
Caption: Proposed Biosynthetic Pathway of this compound.
Biological Activity and Mechanism of Action
HON exhibits potent antifungal activity against a range of pathogenic fungi, including Saccharomyces cerevisiae.[1] Its mode of action is highly specific and has been characterized as "enzyme-assisted suicide."[4]
Target Enzyme: Homoserine Dehydrogenase (HSD)
HSD is a crucial enzyme in the aspartate metabolic pathway, which is responsible for the biosynthesis of essential amino acids such as threonine, isoleucine, and methionine in fungi, bacteria, and plants. Notably, this pathway is absent in mammals, making HSD an attractive target for selective antifungal drugs.
Inhibition Mechanism: HON acts as a potent and irreversible inhibitor of HSD. Inside the fungal cell, HON enters the active site of HSD and, in an enzyme-dependent reaction, forms a covalent adduct with the nicotinamide adenine dinucleotide (NAD+) cofactor. This adduct remains tightly bound to the enzyme, leading to its inactivation and the subsequent depletion of essential amino acids, ultimately inhibiting protein synthesis and causing cell death.
References
- 1. Unique mechanism of action of an antifungal antibiotic RI-331 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RI-331, a new antifungal antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mode of antifungal action of (S)2-amino-4-oxo-5-hydroxypentanoic acid, RI-331 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of an antifungal antibiotic, RI-331, (S) 2-amino-4-oxo-5-hydroxypentanoic acid; kinetics of inactivation of homoserine dehydrogenase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Hydroxy-4-oxonorvaline: A Technical Guide to its Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-hydroxy-4-oxonorvaline (HON), also known as the natural product RI-331, is an amino acid antibiotic with demonstrated potent antifungal activity.[1][2] Isolated from Streptomyces akiyoshiensis, HON has garnered significant interest as a potential therapeutic agent due to its unique mechanism of action that offers selectivity against fungal pathogens.[1][2] This technical guide provides a comprehensive overview of the current knowledge on HON, focusing on its antifungal properties, mechanism of action, and the experimental methodologies used for its characterization.
Antifungal Activity
| Fungal Species | Strain | MIC Range (µg/mL) | Reference |
| Candida albicans | ATCC 90028 | Data not available | |
| Aspergillus fumigatus | ATCC 204305 | Data not available | |
| Cryptococcus neoformans | H99 | Data not available | |
| Candida glabrata | ATCC 90030 | Data not available | |
| Candida krusei | ATCC 6258 | Data not available |
Mechanism of Action: Inhibition of Homoserine Dehydrogenase
The primary antifungal target of HON is homoserine dehydrogenase (HSD), a crucial enzyme in the biosynthetic pathway of the aspartate family of amino acids (threonine, isoleucine, and methionine) in fungi. This pathway is essential for fungal survival and is absent in mammals, making HSD an attractive target for selective antifungal therapy.
HON acts as a suicide inhibitor of HSD. The inhibition process is enzyme-assisted, where HSD itself catalyzes the formation of a covalent adduct between HON and the cofactor NAD+. This irreversible inactivation of HSD leads to the depletion of essential amino acids, subsequently inhibiting protein synthesis and resulting in fungal cell death.
Signaling Pathway of HON's Antifungal Action
Caption: Mechanism of action of this compound (HON).
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and can be used to determine the Minimum Inhibitory Concentration (MIC) of HON against various fungal isolates.
1. Preparation of Fungal Inoculum:
-
Fungal isolates (Candida spp., Cryptococcus spp.) are subcultured on Sabouraud Dextrose Agar plates and incubated at 30°C for 24-48 hours.
-
A suspension of the fungal culture is prepared in sterile saline.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
The inoculum is further diluted in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
2. Preparation of HON Dilutions:
-
A stock solution of HON is prepared in a suitable solvent (e.g., water or DMSO).
-
Serial two-fold dilutions of HON are prepared in RPMI 1640 medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
The prepared fungal inoculum is added to each well of the microtiter plate containing the HON dilutions.
-
A growth control (inoculum without HON) and a sterility control (medium without inoculum) are included.
-
The plate is incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of HON that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
Homoserine Dehydrogenase (HSD) Inhibition Assay
This spectrophotometric assay is used to determine the inhibitory activity of HON against HSD.
1. Reagents and Buffers:
-
Assay buffer: 100 mM Tris-HCl, pH 8.0.
-
Substrate: L-homoserine.
-
Cofactor: NAD+.
-
Enzyme: Purified fungal homoserine dehydrogenase.
-
Inhibitor: this compound (HON).
2. Assay Procedure:
-
The reaction mixture is prepared in a cuvette containing the assay buffer, L-homoserine, and NAD+.
-
Various concentrations of HON are added to the reaction mixture.
-
The reaction is initiated by the addition of the HSD enzyme.
-
The rate of NADH formation is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
3. Data Analysis:
-
The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots.
-
The percentage of inhibition is calculated for each HON concentration relative to a control reaction without the inhibitor.
-
The IC50 value (the concentration of HON that causes 50% inhibition of HSD activity) can be determined by plotting the percentage of inhibition against the logarithm of the HON concentration.
Experimental and Drug Discovery Workflow
The discovery and characterization of a novel antifungal agent like HON from a natural source typically follows a structured workflow.
Caption: General workflow for antifungal drug discovery from natural products.
References
- 1. Unique mechanism of action of an antifungal antibiotic RI-331 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RI-331, a new antifungal antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme-assisted suicide: molecular basis for the antifungal activity of this compound by potent inhibition of homoserine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Spectroscopic Data of 5-Hydroxy-4-oxonorvaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the antifungal agent 5-hydroxy-4-oxonorvaline. The information is compiled from seminal works on its synthesis and biological mechanism of action, offering a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug development.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H | D₂O | 4.45 | dd | 8.3, 4.4 | H-2 |
| ¹H | D₂O | 3.25 | dd | 18.1, 4.4 | H-3a |
| ¹H | D₂O | 3.08 | dd | 18.1, 8.3 | H-3b |
| ¹H | D₂O | 4.70 | s | - | H-5 |
| ¹³C | D₂O | 172.5 | - | - | C-1 |
| ¹³C | D₂O | 55.8 | - | - | C-2 |
| ¹³C | D₂O | 42.1 | - | - | C-3 |
| ¹³C | D₂O | 210.2 | - | - | C-4 |
| ¹³C | D₂O | 73.9 | - | - | C-5 |
Mass Spectrometry (MS) Data
| Technique | Ionization Mode | m/z | Fragment |
| FAB | Positive | 148.0610 | [M+H]⁺ |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2500 | Broad | O-H and N-H stretch (from carboxylic acid and amine) |
| 1730 | Strong | C=O stretch (ketone) |
| 1640 | Strong | C=O stretch (carboxylic acid) |
Note: Specific peak values from primary literature are limited; assignments are based on characteristic functional group absorptions.
Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Data on the UV-Vis absorption spectrum for isolated this compound is not extensively detailed in the primary literature reviewed.
Experimental Protocols
The following protocols are based on the methodologies described in the cited literature for the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of optically pure L-5-hydroxy-4-oxonorvaline can be achieved through a multi-step process starting from L-aspartic acid. A key transformation involves the nucleophilic ring-opening of a β-lactam intermediate.
Materials:
-
N-((t-Butoxy)carbonyl)-L-aspartic acid β-tert-butyl ester
-
Trimethylsulfoxonium ylide
-
Various organic solvents (e.g., THF, DMSO)
-
Reagents for protection and deprotection of functional groups
Procedure (Summarized):
-
β-Lactam Formation: The starting material, a protected L-aspartic acid derivative, is converted to a corresponding β-lactam.
-
Ring Opening: The β-lactam is subjected to nucleophilic attack by trimethylsulfoxonium ylide. This step is crucial for introducing the carbon framework necessary for the final product.
-
Functional Group Manipulation: Subsequent steps involve the modification of the side chain and deprotection of the amino and carboxyl groups to yield the final product, L-5-hydroxy-4-oxonorvaline.
Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.
-
Data Acquisition: Standard pulse programs are used to obtain one-dimensional spectra. For structural confirmation, two-dimensional experiments like COSY and HSQC can be employed.
Mass Spectrometry (MS):
-
Sample Preparation: The sample is dissolved in a suitable matrix for Fast Atom Bombardment (FAB) mass spectrometry.
-
Instrumentation: A high-resolution mass spectrometer is used to obtain accurate mass measurements.
-
Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecular ion [M+H]⁺.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be prepared as a KBr pellet or as a thin film on a salt plate.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mechanism of Action and Relevant Pathways
This compound exerts its antifungal activity through the potent inhibition of homoserine dehydrogenase (HSD), a key enzyme in the biosynthetic pathway of several essential amino acids in fungi.[1]
Antifungal Mechanism of this compound
The following diagram illustrates the mechanism of action of this compound.
References
"physical and chemical properties of 5-hydroxy-4-oxonorvaline"
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-4-oxonorvaline (HON), also known as antibiotic RI-331, is a naturally occurring non-proteinogenic amino acid with significant antifungal properties.[1] Isolated from the fermentation broth of Streptomyces akiyoshiensis, this compound has garnered interest within the scientific community for its unique mechanism of action and potential as a lead compound in the development of novel antifungal therapeutics.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its biological activity, mechanism of action, and relevant experimental methodologies.
Physical and Chemical Properties
This compound is a small molecule with a defined stereochemistry that is crucial for its biological activity.[2] Its structure features a chiral center at the alpha-carbon, a keto group at the fourth position, and a terminal hydroxyl group. These functional groups contribute to its reactivity and solubility characteristics. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-5-hydroxy-4-oxopentanoic acid | [1][3] |
| Synonyms | 5-hydroxy-4-oxo-L-norvaline, Antibiotic RI-331 | |
| CAS Number | 26911-39-7 | |
| Molecular Formula | C5H9NO4 | |
| Molecular Weight | 147.13 g/mol | |
| Melting Point | 100°C (decomposes) | |
| Boiling Point | 363.8 ± 37.0 °C at 760 mmHg (Predicted) | |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | |
| XLogP3-AA | -4.4 | |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 4 | |
| Exact Mass | 147.05315777 Da | |
| Canonical SMILES | C(C(C(=O)O)N)C(=O)CO | |
| InChI Key | FRTKOPTWTJLHNO-BYPYZUCNSA-N |
Biological Activity and Mechanism of Action
This compound exhibits potent antifungal activity against a range of fungal pathogens. Its primary mechanism of action is the inhibition of protein biosynthesis.
Inhibition of Homoserine Dehydrogenase
The molecular target of HON has been identified as homoserine dehydrogenase (HSD), a key enzyme in the biosynthetic pathway of aspartate-derived amino acids, including threonine, isoleucine, and methionine. This pathway is essential for fungi but absent in mammals, making HSD an attractive target for selective antifungal agents.
The inhibitory action of HON on HSD is a fascinating example of "enzyme-assisted suicide." Despite a relatively weak initial affinity for the enzyme, HON undergoes an enzyme-dependent transformation within the active site. This leads to the formation of a covalent adduct between the C5 of HON and the C4 of the nicotinamide ring of the NAD+ cofactor. This irreversible modification effectively inactivates the enzyme, halting the production of essential amino acids and ultimately leading to fungal cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
Biosynthesis and Purification
Purification of HON from the culture broth of S. akiyoshiensis typically involves an anion-exchange chromatography step. This method effectively separates HON from other acidic amino acids present in the supernatant.
Caption: General workflow for the isolation of this compound.
Homoserine Dehydrogenase Activity Assay
A key experiment to characterize the inhibitory effect of this compound is the homoserine dehydrogenase (HSD) activity assay. The activity of HSD can be monitored spectrophotometrically by measuring the change in absorbance at 340 nm, which corresponds to the oxidation or reduction of the NAD(P)H cofactor.
Principle: The assay measures the rate of NAD(P)H consumption in the reductive reaction from L-aspartic 4-semialdehyde to L-homoserine, or the rate of NAD(P)H production in the oxidative reaction from L-homoserine to L-aspartic 4-semialdehyde.
Typical Reaction Mixture (Reductive Direction):
-
Buffer (e.g., potassium phosphate buffer, pH 7.5)
-
NAD(P)H
-
L-aspartic 4-semialdehyde (substrate)
-
Homoserine dehydrogenase (enzyme)
-
Inhibitor (this compound) at various concentrations
Procedure:
-
Prepare a reaction mixture containing buffer, NAD(P)H, and the inhibitor at the desired concentration.
-
Initiate the reaction by adding the enzyme.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
Determine the IC50 value of the inhibitor by measuring the reaction rates at various inhibitor concentrations.
Spectral Data
Detailed, publicly available, and fully interpreted NMR, IR, and mass spectra for this compound are limited. However, based on its known structure, the expected spectral features can be predicted.
-
¹H NMR: The spectrum would be expected to show signals corresponding to the alpha-proton, the two sets of methylene protons, and the hydroxyl proton. The chemical shifts and coupling patterns would be indicative of their respective chemical environments.
-
¹³C NMR: The spectrum would display five distinct carbon signals, including those for the carboxyl, keto, hydroxyl-bearing, and the two methylene carbons, as well as the alpha-carbon.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the O-H stretching of the hydroxyl and carboxylic acid groups, N-H stretching of the amine group, and a prominent C=O stretching vibration from the ketone and carboxylic acid functionalities.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of small neutral molecules such as water, carbon monoxide, and ammonia, as well as cleavage adjacent to the carbonyl groups.
Conclusion
This compound represents a promising antifungal agent with a well-defined and selective mechanism of action. Its inhibition of homoserine dehydrogenase, an essential enzyme in fungal metabolic pathways not present in humans, makes it an attractive candidate for further investigation and development. This technical guide provides a foundational understanding of its key properties and biological activities to aid researchers in their exploration of this intriguing natural product. Further research is warranted to develop scalable synthetic routes and to fully elucidate its potential in preclinical and clinical settings.
References
- 1. Enzyme Activity Measurement for Homoserine Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 2. (2S)-5-Amino-2-hydroxy-5-oxopentanoic acid|CAS 53363-45-4 [benchchem.com]
- 3. Targeting the Homoserine Dehydrogenase of Paracoccidioides Species for Treatment of Systemic Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Application of 5-Hydroxy-4-oxonorvaline (HON) for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-hydroxy-4-oxonorvaline (HON) is a naturally occurring amino acid analogue with significant potential in neuroscience research. It has been identified as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders, making HON a valuable tool for studying these processes and for the early stages of drug discovery. This document provides detailed protocols for the chemical synthesis of racemic HON, its purification, and its characterization. Furthermore, it outlines key application notes and experimental protocols for investigating its activity as an NMDA receptor antagonist.
Chemical Synthesis of (±)-5-Hydroxy-4-oxonorvaline
The following protocol is adapted from the facile synthesis of γ-oxo-α-amino acids developed by Mooiweer, Hiemstra, and Speckamp. The synthesis involves a Lewis acid-catalyzed coupling of a glycine cation equivalent with a silyl enol ether, followed by deprotection to yield the final product.
Experimental Protocol: Synthesis of N-Methoxycarbonyl-5-hydroxy-4-oxonorvaline methyl ester
This first step involves the key carbon-carbon bond formation.
Materials:
-
Methyl 2-chloro-2-(methoxycarbonylamino)acetate
-
1-(trimethylsilyloxy)but-1-en-3-one (Silyl enol ether of methyl vinyl ketone)
-
Zinc chloride (ZnCl₂), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of methyl 2-chloro-2-(methoxycarbonylamino)acetate (1.0 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add anhydrous zinc chloride (1.1 eq).
-
Stir the mixture for 15 minutes at 0 °C.
-
Add 1-(trimethylsilyloxy)but-1-en-3-one (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-methoxycarbonyl-5-hydroxy-4-oxonorvaline methyl ester as a colorless oil.
Experimental Protocol: Deprotection to (±)-5-Hydroxy-4-oxonorvaline
This final step removes the protecting groups to yield HON.
Materials:
-
N-Methoxycarbonyl-5-hydroxy-4-oxonorvaline methyl ester
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Methanol
-
Water
-
Dowex 50W-X8 resin (H⁺ form)
-
Ammonium hydroxide (NH₄OH), dilute solution
-
Ethanol
Procedure:
-
Dissolve N-methoxycarbonyl-5-hydroxy-4-oxonorvaline methyl ester (1.0 eq) in a mixture of methanol and water.
-
Add barium hydroxide octahydrate (3.0 eq) to the solution.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and neutralize with a stream of carbon dioxide gas until the pH is approximately 7.
-
Filter off the precipitated barium carbonate and wash the solid with water.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino acid.
-
Prepare a column with Dowex 50W-X8 resin (H⁺ form).
-
Dissolve the crude product in water and load it onto the ion-exchange column.
-
Wash the column with water to remove impurities.
-
Elute the desired this compound with a dilute solution of ammonium hydroxide.
-
Collect the fractions containing the amino acid (monitor by TLC or other appropriate methods).
-
Concentrate the pure fractions under reduced pressure.
-
Recrystallize the resulting solid from a mixture of water and ethanol to obtain pure (±)-5-hydroxy-4-oxonorvaline.
Characterization Data
| Analysis | Expected Result |
| Appearance | White crystalline solid |
| Molecular Formula | C₅H₉NO₄ |
| Molecular Weight | 147.13 g/mol [1] |
| ¹H-NMR (D₂O) | δ (ppm): ~4.2 (t, 1H, α-CH), ~3.8 (s, 2H, -CH₂OH), ~3.0 (m, 2H, β-CH₂) |
| ¹³C-NMR (D₂O) | δ (ppm): ~175 (C=O, acid), ~210 (C=O, ketone), ~70 (-CH₂OH), ~55 (α-CH), ~40 (β-CH₂) |
| Mass Spec (ESI+) | m/z: 148.06 [M+H]⁺ |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and pH.
References
Application Notes: Analytical Methods for the Detection of 5-hydroxy-4-oxonorvaline (HON)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-hydroxy-4-oxonorvaline (HON) is a non-proteinogenic amino acid that has been identified as an antifungal antibiotic produced by Streptomyces akiyoshiensis. Its unique structure and biological activity make it a compound of interest in drug discovery and development. Accurate and sensitive detection and quantification of HON are crucial for pharmacokinetic studies, mechanism of action investigations, and process optimization in manufacturing. These application notes provide a detailed protocol for the analysis of HON using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and UV or fluorescence detection, a widely adopted, robust, and sensitive method for amino acid analysis.
Principle of the Method
Due to the lack of a strong chromophore, direct detection of this compound by UV-Vis spectrophotometry is challenging. This protocol utilizes a pre-column derivatization step to attach a fluorescent or UV-absorbing tag to the primary amine group of HON. The derivatized HON is then separated from other components in the sample matrix by reverse-phase HPLC and quantified using a UV or fluorescence detector. O-phthalaldehyde (OPA) is a commonly used derivatizing agent that reacts with primary amines in the presence of a thiol to yield a highly fluorescent isoindole derivative.
Experimental Workflow Diagram
Caption: Experimental workflow for the detection and quantification of this compound.
Materials and Reagents
-
This compound (HON) standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
O-phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA) or 2-mercaptoethanol
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Syringe filters (0.22 µm)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
Fluorescence detector or UV detector
-
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
Solutions Preparation
-
Mobile Phase A: 0.1 M Sodium acetate buffer, pH 6.5, with 5% acetonitrile.
-
Mobile Phase B: Acetonitrile.
-
Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water, and adjust the pH to 10.2 with a concentrated sodium hydroxide solution.
-
OPA Derivatizing Reagent: Dissolve OPA in methanol, then add 3-MPA. Mix this solution with the borate buffer. This reagent should be prepared fresh daily and protected from light.
-
HON Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve HON standard in 0.1 M HCl.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in 0.1 M HCl to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Experimental Protocol
1. Sample Preparation
-
For liquid samples such as fermentation broth, centrifuge at 10,000 x g for 10 minutes to pellet cells and other insoluble materials.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered sample with 0.1 M HCl to bring the expected HON concentration within the range of the calibration curve.
2. Pre-column Derivatization
-
In an autosampler vial, mix 50 µL of the prepared sample or standard with 450 µL of the OPA derivatizing reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
3. HPLC Analysis
-
Column: Reverse-phase C18 column.
-
Mobile Phase:
-
Mobile Phase A: 0.1 M Sodium acetate buffer (pH 6.5) with 5% acetonitrile.
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection:
-
Fluorescence: Excitation at 340 nm, Emission at 455 nm.
-
UV: 254 nm.
-
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 22 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
4. Data Analysis
-
Identify the peak corresponding to the derivatized HON based on the retention time obtained from the standard.
-
Integrate the peak area of the HON derivative in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the HON standards.
-
Determine the concentration of HON in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data Summary
The following table presents hypothetical performance data for the described HPLC method for HON quantification. Researchers should perform their own validation to establish method-specific performance characteristics.
| Parameter | Value |
| Retention Time (RT) | ~12.5 min |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
Alternative and Complementary Methods
While HPLC with pre-column derivatization is a robust method, other techniques can also be employed for the analysis of HON:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers higher selectivity and sensitivity and can provide structural confirmation of the analyte. A detailed protocol would involve optimizing the ionization source (e.g., electrospray ionization - ESI) and selecting appropriate precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method would require derivatization to increase the volatility of HON. Silylation is a common derivatization technique for amino acids prior to GC-MS analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for structural elucidation and quantification, particularly at higher concentrations, without the need for derivatization.
The choice of analytical method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The provided HPLC protocol offers a reliable and accessible starting point for the routine analysis of this compound.
Application Note: HPLC Analysis of 5-hydroxy-4-oxonorvaline
An advanced method for the analysis of 5-hydroxy-4-oxonorvaline (HON), a novel antifungal antibiotic, has been developed utilizing High-Performance Liquid Chromatography (HPLC). This application note provides a detailed protocol for the quantification of HON in various sample matrices, tailored for researchers, scientists, and professionals in drug development. The described method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention and separation of this polar compound, ensuring high sensitivity and reproducibility.
Introduction
This compound (HON) is an amino acid analogue with significant antifungal properties, known to inhibit protein biosynthesis.[1][] Its potential as a therapeutic agent necessitates a reliable and accurate analytical method for its quantification in research and pharmaceutical development. Due to its polar nature, traditional reversed-phase HPLC methods may offer inadequate retention. Hydrophilic Interaction Liquid Chromatography (HILIC) presents a superior alternative for the analysis of polar compounds, offering enhanced retention and separation without the need for derivatization.[3][4][5] This note describes a HILIC-based HPLC method for the determination of HON.
Chromatographic Conditions
A HILIC-based separation is proposed to achieve optimal retention and resolution of the polar this compound. The following conditions are recommended as a starting point for method development and validation.
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC or UHPLC system with a quaternary pump, autosampler, and UV or Mass Spectrometry (MS) detector. |
| Column | HILIC Amide or Penta-Hydroxy Column (e.g., 150 x 2.1 mm, 1.7 µm). |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid). |
| Mobile Phase B | 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid). |
| Gradient Elution | 0-2 min: 95% B; 2-10 min: 95% to 50% B; 10-12 min: 50% B; 12-13 min: 50% to 95% B; 13-18 min: 95% B. |
| Flow Rate | 0.3 mL/min. |
| Column Temperature | 30 °C. |
| Injection Volume | 5 µL. |
| Detection | UV at 210 nm or Mass Spectrometry (MS) in positive ion mode. |
Method Validation Parameters (Representative)
The following table summarizes typical performance characteristics that should be evaluated during the validation of this analytical method. The values presented are illustrative and should be experimentally determined.
| Parameter | Expected Range/Value |
| Retention Time (Rt) | Approximately 5-8 minutes (to be determined) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL (UV), <0.01 µg/mL (MS) |
| Limit of Quantification (LOQ) | 0.15 µg/mL (UV), 0.03 µg/mL (MS) |
| Precision (%RSD) | < 2% |
| Accuracy/Recovery | 98-102% |
Experimental Protocols
1. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
2. Sample Preparation
-
Liquid Samples (e.g., cell culture media, plasma):
-
To 100 µL of the sample, add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 acetonitrile/water.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
Solid Samples (e.g., tissue, formulation):
-
Homogenize a known weight of the solid sample in a suitable extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).
-
Centrifuge to pellet insoluble material.
-
Proceed with the protein precipitation and subsequent steps as described for liquid samples.
-
3. HPLC Analysis
-
Equilibrate the HILIC column with the initial mobile phase conditions (95% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standards and samples onto the HPLC system.
-
Acquire data using the specified chromatographic conditions.
4. Data Analysis
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Generate a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Quantify the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Workflow and Pathway Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
This proposed HILIC-HPLC method provides a robust and sensitive approach for the quantitative analysis of this compound, supporting its development as a potential therapeutic agent. The protocol is designed to be a starting point for method development and requires validation according to regulatory guidelines.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 3. hplc.eu [hplc.eu]
- 4. halocolumns.com [halocolumns.com]
- 5. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 5-Hydroxy-4-Oxonorvaline in Enzymatic Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Hydroxy-4-oxonorvaline (HON), a natural amino acid derivative, is a potent antifungal agent that targets a crucial enzyme in the amino acid biosynthesis pathway of fungi.[1][2] This document provides detailed application notes and protocols for the use of HON in enzymatic assays, primarily focusing on its interaction with its target enzyme, homoserine dehydrogenase (HSD). These guidelines are intended for researchers in academia and industry involved in antifungal drug discovery and development.
HON acts as an enzyme-assisted suicide inhibitor of homoserine dehydrogenase (HSD), a key enzyme in the biosynthesis of threonine, isoleucine, and methionine in fungi and bacteria.[1][3] The absence of HSD in mammals makes it an attractive target for the development of selective antifungal therapies.[1] The mechanism of action involves the enzyme-dependent formation of a covalent adduct between HON and the NAD+ cofactor within the HSD active site, leading to irreversible inhibition.
Data Presentation
The inhibitory activity of this compound against homoserine dehydrogenase (HSD) has been characterized, revealing potent inhibition. Below is a summary of the available quantitative data.
| Compound | Target Enzyme | Organism/Source | Inhibition Parameter | Value | Reference |
| This compound (HON) | Homoserine Dehydrogenase (HSD) | Fungal Pathogens (General) | K_i | 2 µM | |
| This compound (HON) | Homoserine Dehydrogenase (HSD) | Fungal Pathogens (General) | Steady-State Affinity | 2 mM | |
| HON-containing dipeptides | Not specified | Candida genus yeasts | Minimal Inhibitory Concentration (MIC) | 32 to 64 µg/mL |
Note: The apparent discrepancy between the potent in vivo antifungal activity and the weaker steady-state affinity is explained by the enzyme-assisted suicide inhibition mechanism.
Signaling Pathway
Homoserine dehydrogenase is a key enzyme in the aspartate pathway, which is responsible for the biosynthesis of several essential amino acids in fungi. The inhibition of HSD by HON disrupts this pathway, leading to fungal cell death.
Caption: Threonine biosynthesis pathway and the inhibitory action of HON.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Homoserine Dehydrogenase by this compound
This protocol describes a spectrophotometric assay to determine the inhibitory effect of HON on HSD activity by monitoring the reduction of NADP+ to NADPH.
Materials:
-
Purified fungal homoserine dehydrogenase (HSD)
-
This compound (HON) solution (stock solution in assay buffer)
-
L-Aspartate-β-semialdehyde (substrate)
-
NADP+ (cofactor)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare fresh assay buffer.
-
Prepare a stock solution of L-Aspartate-β-semialdehyde in the assay buffer.
-
Prepare a stock solution of NADP+ in the assay buffer.
-
Prepare a series of dilutions of HON in the assay buffer to test a range of concentrations.
-
-
Enzyme Assay:
-
The total volume for the assay can be adjusted (e.g., 200 µL for a microplate or 1 mL for a cuvette).
-
To each well or cuvette, add the following in order:
-
Assay Buffer
-
NADP+ solution (final concentration, e.g., 0.5 mM)
-
HON solution at various concentrations (or assay buffer for the control)
-
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Add the HSD enzyme solution and mix gently.
-
Initiate the reaction by adding the substrate, L-Aspartate-β-semialdehyde (final concentration, e.g., in the range of its K_m).
-
Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of increase in absorbance corresponds to the rate of NADPH formation.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each HON concentration.
-
Determine the percentage of inhibition for each HON concentration relative to the control (no HON).
-
Plot the percentage of inhibition against the logarithm of the HON concentration to determine the IC50 value (the concentration of HON that causes 50% inhibition of HSD activity).
-
For determination of the inhibition constant (K_i) and the mechanism of inhibition, the assay should be performed at varying concentrations of both the substrate and the inhibitor, followed by analysis using methods such as Lineweaver-Burk or Dixon plots.
-
Experimental Workflow
The following diagram illustrates the general workflow for assessing the enzymatic inhibition of HSD by HON.
Caption: Workflow for HSD inhibition assay using HON.
Conclusion
This compound is a valuable tool for studying fungal amino acid biosynthesis and for the development of novel antifungal agents. The protocols and data presented here provide a framework for researchers to utilize HON in enzymatic assays to investigate its inhibitory properties against homoserine dehydrogenase. Careful experimental design and data analysis are crucial for obtaining accurate and reproducible results.
References
Application Notes and Protocols: 5-hydroxy-4-oxonorvaline as a Substrate for Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-hydroxy-4-oxonorvaline (HON) is a naturally occurring non-proteinogenic amino acid with potent antifungal properties. Its primary mechanism of action involves the targeted inhibition of homoserine dehydrogenase (HSD), a key enzyme in the biosynthetic pathway of essential amino acids such as threonine, isoleucine, and methionine in fungi and bacteria. This pathway is absent in mammals, making HSD an attractive target for the development of novel antimicrobial agents. This document provides detailed application notes and protocols for studying the interaction of HON with enzymes, focusing on its role as a suicide inhibitor for homoserine dehydrogenase.
Homoserine Dehydrogenase (HSD) as the Primary Target of HON
This compound acts as an enzyme-assisted suicide inhibitor of homoserine dehydrogenase (EC 1.1.1.3). While it exhibits a weak affinity for HSD in the steady state, with a reported Ki of 2 mM, its potent in vivo and in vitro antifungal activity is attributed to the enzyme-dependent formation of a covalent adduct. This adduct is formed between the C4 of the nicotinamide ring of the NAD(P)+ cofactor and the C5 of HON, leading to irreversible inactivation of the enzyme.
Quantitative Data: Kinetic Parameters of HSD and Inhibition by HON
The following table summarizes the kinetic parameters for homoserine dehydrogenase from various organisms and the inhibition constant for this compound.
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | Inhibitor | Ki (mM) | Reference |
| Bacillus subtilis | L-Homoserine | 35.08 ± 2.91 | 2.72 ± 0.06 | - | - | - | [1] |
| Bacillus subtilis | NADP+ | 0.39 ± 0.05 | 2.79 ± 0.11 | - | - | - | [1] |
| Arthrobacter nicotinovorans | L-Homoserine | 6.30 ± 1.03 | 180.70 ± 10.35 | 462.71 | - | - | [2] |
| Fungal HSD | - | - | - | - | This compound | 2 (steady-state) |
Note: kcat values are often dependent on the purity and concentration determination of the enzyme preparation and may not always be reported.
Signaling Pathway and Inhibition Mechanism
The aspartate metabolic pathway, in which homoserine dehydrogenase is a key enzyme, is crucial for the synthesis of several essential amino acids in microorganisms. HON's inhibition of HSD disrupts this pathway, leading to amino acid starvation and ultimately cell death.
Caption: Aspartate metabolic pathway and the inhibition of Homoserine Dehydrogenase by this compound.
Experimental Protocols
This protocol describes a continuous spectrophotometric assay to measure the activity of homoserine dehydrogenase by monitoring the reduction of NADP+ to NADPH.
Materials:
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Quartz cuvettes
-
Purified homoserine dehydrogenase
-
L-Homoserine stock solution (e.g., 1 M in water)
-
NADP+ stock solution (e.g., 100 mM in water)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0-9.5, containing 0.4 M NaCl for some bacterial enzymes)
-
Nuclease-free water
Procedure:
-
Prepare the reaction mixture: In a 1 mL cuvette, prepare the reaction mixture by adding the following components in the specified order:
-
Assay buffer (to a final volume of 1 mL)
-
L-Homoserine (to a final concentration of 10-50 mM)
-
NADP+ (to a final concentration of 0.5-2 mM)
-
-
Equilibrate the reaction mixture: Incubate the cuvette in the spectrophotometer's temperature-controlled cell holder at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add a small volume of purified homoserine dehydrogenase (e.g., 1-10 µL of a 1 µM stock) to the cuvette and mix thoroughly by gentle inversion.
-
Monitor the reaction: Immediately start monitoring the increase in absorbance at 340 nm over time. Record the absorbance every 15-30 seconds for a period of 5-10 minutes. The initial linear rate of the reaction should be used for calculations.
-
Calculate enzyme activity: The rate of NADPH formation can be calculated using the Beer-Lambert law (εNADPH at 340 nm = 6220 M-1cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified assay conditions.
Caption: Experimental workflow for the spectrophotometric assay of Homoserine Dehydrogenase activity.
This protocol outlines the steps to determine the steady-state inhibition constant (Ki) of HON for homoserine dehydrogenase using the spectrophotometric assay described above.
Materials:
-
All materials listed in Protocol 1
-
This compound (HON) stock solution (e.g., 100 mM in water)
Procedure:
-
Perform HSD activity assays at varying substrate and inhibitor concentrations:
-
Set up a series of reactions as described in Protocol 1.
-
For each concentration of L-homoserine, perform the assay in the absence of HON (control) and in the presence of several different concentrations of HON (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM).
-
Ensure the concentration of NADP+ is kept constant and saturating.
-
-
Determine the initial reaction velocities: Calculate the initial velocity (V0) for each reaction from the linear portion of the absorbance versus time plot.
-
Analyze the data using a Lineweaver-Burk plot:
-
Plot 1/V0 versus 1/[L-Homoserine] for each concentration of HON.
-
The type of inhibition can be determined from the pattern of the lines. For a competitive inhibitor, the lines will intersect on the y-axis. For a non-competitive inhibitor, the lines will intersect on the x-axis. For an uncompetitive inhibitor, the lines will be parallel.
-
-
Calculate the Ki: The Ki value can be determined from a secondary plot of the slopes of the Lineweaver-Burk plot versus the inhibitor concentration for competitive inhibition, or from the y-intercepts versus inhibitor concentration for non-competitive inhibition. Alternatively, non-linear regression analysis of the initial velocity data against the appropriate inhibition model equation can be used to directly determine Ki.
Investigation of HON as a Substrate for Other Enzymes
D-Amino Acid Oxidase (DAAO)
D-Amino Acid Oxidase (DAAO; EC 1.4.3.3) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. To date, there is no published experimental evidence to suggest that this compound serves as a substrate for D-amino acid oxidase. Researchers interested in exploring this potential interaction would need to perform initial screening assays.
A standard DAAO assay can be adapted to test HON as a potential substrate. The assay typically monitors the production of hydrogen peroxide or the consumption of oxygen.
-
Oxygen Consumption Assay: Use a Clark-type oxygen electrode to monitor the consumption of dissolved oxygen in a reaction mixture containing purified DAAO, FAD, and HON. A decrease in oxygen concentration upon addition of the enzyme would indicate that HON is being oxidized.
-
Coupled Peroxidase Assay: Couple the DAAO reaction to a horseradish peroxidase (HRP) catalyzed colorimetric reaction. The hydrogen peroxide produced by DAAO would be used by HRP to oxidize a chromogenic substrate (e.g., o-dianisidine), leading to a measurable color change.
Alanine-Glyoxylate Aminotransferase (AGT)
Alanine-Glyoxylate Aminotransferase (AGT; EC 2.6.1.44) is a pyridoxal 5'-phosphate (PLP) dependent enzyme that catalyzes the transamination between L-alanine and glyoxylate. There is currently no scientific literature indicating that this compound is a substrate for AGT.
To investigate if HON can act as an amino donor for AGT, a coupled enzyme assay can be employed to detect the formation of the corresponding α-keto acid.
-
LDH Coupled Assay: In the presence of a suitable amino acceptor (e.g., α-ketoglutarate), the potential transamination of HON by AGT would produce an α-keto acid. This product could then be reduced by lactate dehydrogenase (LDH) in the presence of NADH, leading to a decrease in absorbance at 340 nm.
Conclusion
This compound is a well-established and potent suicide inhibitor of homoserine dehydrogenase, a crucial enzyme in the amino acid biosynthesis pathway of many pathogens. The provided protocols offer a starting point for researchers to study the kinetics of HSD and the inhibitory effects of HON. While there is no current evidence for HON acting as a substrate for D-amino acid oxidase or alanine-glyoxylate aminotransferase, the suggested screening protocols can be used to investigate these possibilities. Further research into the enzymatic interactions of HON may uncover new therapeutic applications and deepen our understanding of its biological activity.
References
Application Notes and Protocols: 5-Hydroxy-4-oxonorvaline (HON) in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Hydroxy-4-oxonorvaline (HON) is a naturally occurring non-proteinogenic amino acid isolated from Streptomyces akiyoshiensis. It has garnered attention in the field of drug discovery primarily for its potent antifungal properties. HON's mechanism of action is centered on the inhibition of a key enzyme in the aspartate biosynthetic pathway, homoserine dehydrogenase (HSD). This pathway is essential for the survival of fungi and bacteria but is absent in mammals, making HSD an attractive target for the development of novel antimicrobial agents. These notes provide an overview of HON's application in drug discovery, focusing on its mechanism of action, and include protocols for its study.
Mechanism of Action: Suicide Inhibition of Homoserine Dehydrogenase
The primary molecular target of this compound is homoserine dehydrogenase (HSD), an enzyme that catalyzes the reduction of L-aspartate-β-semialdehyde to L-homoserine, a crucial step in the biosynthesis of essential amino acids such as threonine, isoleucine, and methionine.
HON acts as an enzyme-assisted suicide inhibitor of HSD.[1] While it exhibits a weak affinity for HSD in the steady state, its efficacy lies in a mechanism-based inactivation.[1][2] Upon binding to the active site of HSD, an enzyme-dependent formation of a covalent adduct occurs between the C4 of the nicotinamide ring of NAD+ and the C5 of HON.[1][2] This irreversible covalent modification leads to the inactivation of the enzyme, thereby disrupting the aspartate metabolic pathway and ultimately leading to fungal cell death.
Quantitative Data: Inhibition of Homoserine Dehydrogenase
The inhibitory activity of this compound against homoserine dehydrogenase has been quantitatively characterized, highlighting its potential as a potent inhibitor.
| Parameter | Value | Target Enzyme | Organism Source of Enzyme | Reference |
| Inhibition Constant (Ki) | 2 µM | Homoserine Dehydrogenase | Streptomyces sp. | |
| Steady-State Affinity | 2 mM | Homoserine Dehydrogenase | Not Specified |
Application in Drug Discovery
Antifungal Drug Development
The specific inhibition of homoserine dehydrogenase, an enzyme absent in mammals, makes this compound a compelling lead compound for the development of novel antifungal therapeutics with a potentially high therapeutic index. Its potent activity against various fungal pathogens underscores its potential in addressing the growing challenge of antimicrobial resistance.
Tool Compound for Studying Aspartate Metabolism
HON serves as a valuable research tool for investigating the aspartate biosynthetic pathway. By selectively inhibiting HSD, researchers can probe the downstream consequences of disrupting this pathway on fungal physiology, virulence, and survival.
Potential Anticancer Applications: A Hypothesis
While direct evidence is limited, the inhibition of amino acid biosynthesis pathways is a validated strategy in cancer therapy. Cancer cells often exhibit a high demand for amino acids to support rapid proliferation and biomass production. The aspartate metabolism pathway is crucial for nucleotide and protein synthesis in cancer cells. In hypoxic tumor environments, where the electron transport chain is impaired, aspartate synthesis can become a limiting factor for cancer cell proliferation. Therefore, targeting enzymes within the aspartate pathway, such as HSD if it were present and essential in a cancer context, or other related enzymes, represents a plausible, albeit speculative, avenue for anticancer drug discovery. HON could serve as a starting point for designing inhibitors of analogous pathways in cancer cells.
Signaling and Metabolic Pathways
The primary pathway affected by this compound is the Aspartate Biosynthetic Pathway . Inhibition of homoserine dehydrogenase by HON creates a metabolic block, preventing the synthesis of essential amino acids.
Experimental Protocols
Protocol 1: Homoserine Dehydrogenase (HSD) Inhibition Assay
This protocol is designed to assess the inhibitory effect of this compound on HSD activity.
Materials:
-
Purified homoserine dehydrogenase
-
L-aspartate-β-semialdehyde (substrate)
-
NADPH or NADH (cofactor)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 1 mM DTT
-
This compound (HON) stock solution (in water or appropriate buffer)
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer and a final concentration of 200 µM NADPH (or NADH).
-
Add varying concentrations of HON to the wells. Include a control well with no inhibitor.
-
Add the purified HSD enzyme to each well to a final concentration of 10-20 nM.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, L-aspartate-β-semialdehyde, to a final concentration of 1 mM.
-
Immediately measure the decrease in absorbance at 340 nm over time (for 5-10 minutes) using a microplate reader. The rate of NADPH/NADH oxidation is proportional to HSD activity.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Plot the percentage of HSD activity against the concentration of HON to determine the IC50 value. For Ki determination, perform the assay with varying concentrations of both substrate and inhibitor.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of HON against a fungal strain.
Materials:
-
Fungal isolate (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
This compound (HON)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader (optional, for turbidity measurement)
Procedure:
-
Prepare a stock solution of HON in sterile water or DMSO.
-
Perform serial two-fold dilutions of HON in RPMI-1640 medium directly in the 96-well plate.
-
Prepare a fungal inoculum suspension and adjust the concentration to 1-5 x 10^6 CFU/mL. Dilute this further to achieve a final inoculum size of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
Add the fungal inoculum to each well containing the HON dilutions.
-
Include a positive control (fungal inoculum without HON) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC visually as the lowest concentration of HON that causes complete inhibition of visible growth. Alternatively, measure the optical density at 600 nm.
Conclusion
This compound is a potent inhibitor of homoserine dehydrogenase, a key enzyme in the essential aspartate biosynthetic pathway of fungi and bacteria. Its specific mechanism of action as a suicide inhibitor and its efficacy at micromolar concentrations make it a significant lead compound in the pursuit of novel antifungal agents. While its direct application in cancer drug discovery is not yet established, the principle of targeting amino acid metabolism provides a rationale for future investigations. The protocols provided herein offer a framework for researchers to further explore the therapeutic potential of HON and its derivatives.
References
Application Notes and Protocols: Stable Isotope Labeling of 5-hydroxy-4-oxonorvaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-hydroxy-4-oxonorvaline (HON) is a non-proteinogenic amino acid with potential applications in various fields of research and drug development. Stable isotope labeling of HON, by replacing one or more of its atoms with a heavier, non-radioactive isotope (e.g., ¹³C, ¹⁵N, ²H), provides a powerful tool for tracing its metabolic fate, quantifying its concentration in complex biological matrices, and elucidating its mechanism of action. These labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry and NMR spectroscopy. This allows for precise and sensitive detection and quantification in a wide range of experimental settings.
These application notes provide an overview of the synthesis, analysis, and potential applications of stable isotope-labeled this compound.
Applications of Stable Isotope-Labeled this compound
-
Metabolic Studies: Labeled HON can be introduced into cellular or animal models to trace its uptake, distribution, and transformation through metabolic pathways. This is crucial for understanding its biological role and identifying its downstream metabolites.
-
Internal Standards for Quantitative Analysis: Stable isotope-labeled HON serves as an ideal internal standard for mass spectrometry-based quantification of unlabeled HON in biological samples. Its similar chemical and physical properties to the analyte ensure accurate correction for sample loss during extraction and ionization suppression/enhancement effects, leading to highly accurate and precise measurements.
-
Drug Metabolism and Pharmacokinetics (DMPK): In drug development, labeled HON can be used in DMPK studies to investigate its absorption, distribution, metabolism, and excretion (ADME) profile. This information is critical for assessing the safety and efficacy of potential drug candidates.
-
Mechanism of Action Studies: By tracing the interaction of labeled HON with its molecular targets, researchers can gain insights into its mechanism of action at the molecular level.
Experimental Protocols
Protocol 1: Chemical Synthesis of Stable Isotope-Labeled this compound
This protocol describes a generalized approach for the chemical synthesis of stable isotope-labeled this compound. The specific labeled precursors will determine the final isotopologue. For example, to synthesize [¹³C₅, ¹⁵N]-HON, one would start with appropriately labeled precursors. The following is a representative synthetic scheme.
Materials:
-
Labeled L-aspartic acid (e.g., L-[¹³C₄, ¹⁵N]aspartic acid)
-
Labeled acetyl-CoA or a suitable acetyl equivalent (e.g., [1,2-¹³C₂]acetyl-CoA)
-
Appropriate protecting group reagents (e.g., Boc anhydride)
-
Coupling reagents (e.g., DCC, HOBt)
-
Reducing agents (e.g., NaBH₄)
-
Solvents (e.g., THF, DCM, Methanol)
-
Purification columns (e.g., silica gel, reverse-phase C18)
Procedure:
-
Protection of the Amino Group:
-
Dissolve the labeled L-aspartic acid in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium bicarbonate) followed by the protecting group reagent (e.g., Boc anhydride).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Acidify the reaction mixture and extract the protected amino acid with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
-
Activation of the β-Carboxyl Group:
-
Dissolve the protected, labeled aspartic acid in an anhydrous solvent (e.g., THF).
-
Activate the β-carboxyl group using a suitable method to form, for example, an anhydride or an activated ester.
-
-
Condensation Reaction:
-
In a separate flask, prepare the labeled acetyl donor (e.g., from labeled acetyl-CoA).
-
Add the activated aspartic acid derivative to the acetyl donor solution.
-
Allow the condensation reaction to proceed. This step forms the carbon backbone of HON.
-
-
Reduction and Deprotection:
-
Following the condensation, the resulting intermediate is reduced using a mild reducing agent (e.g., NaBH₄) to form the hydroxyl group.
-
The protecting group on the amino group is then removed under appropriate conditions (e.g., using trifluoroacetic acid for a Boc group).
-
-
Purification:
-
The crude product is purified using chromatographic techniques such as flash column chromatography on silica gel or preparative reverse-phase HPLC to yield the pure, stable isotope-labeled this compound.
-
Protocol 2: Analysis and Quality Control
1. Mass Spectrometry for Isotopic Enrichment and Identity Confirmation:
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Procedure:
-
Prepare a dilute solution of the purified labeled HON in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Infuse the sample directly into the mass spectrometer or inject it onto an LC column for LC-MS analysis.
-
Acquire high-resolution mass spectra in both positive and negative ion modes.
-
Confirm the presence of the molecular ion corresponding to the expected mass of the labeled HON.
-
Determine the isotopic enrichment by comparing the peak intensities of the labeled and any residual unlabeled compound.
-
2. NMR Spectroscopy for Structural Confirmation:
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Dissolve a sufficient amount of the labeled HON in a suitable deuterated solvent (e.g., D₂O).
-
Acquire ¹H and ¹³C NMR spectra.
-
If labeled with ¹⁵N, ¹⁵N NMR or ¹H-¹⁵N correlation spectra (e.g., HSQC) can be acquired.
-
The resulting spectra should be consistent with the structure of this compound, with expected shifts and couplings corresponding to the positions of the isotopic labels.
-
3. HPLC for Purity Assessment:
-
Instrumentation: High-performance liquid chromatograph with a UV or MS detector.
-
Procedure:
-
Develop a suitable HPLC method using a reverse-phase column (e.g., C18).
-
Inject a known concentration of the labeled HON and analyze the chromatogram.
-
Determine the chemical purity by calculating the percentage of the main peak area relative to the total peak area.
-
Data Presentation
Quantitative data for the analysis of stable isotope-labeled this compound should be presented in a clear and organized manner.
Table 1: Expected Mass Shifts for Isotopologues of this compound
| Isotopologue | Labeled Atoms | Molecular Formula | Monoisotopic Mass (Da) | Mass Shift (Δm/z) |
| Unlabeled HON | None | C₅H₉NO₄ | 147.0532 | 0 |
| [¹³C₅]-HON | All 5 Carbon atoms | ¹³C₅H₉NO₄ | 152.0700 | +5.0168 |
| [¹⁵N]-HON | 1 Nitrogen atom | C₅H₉¹⁵NO₄ | 148.0502 | +0.9970 |
| [¹³C₅, ¹⁵N]-HON | All 5 C and 1 N atoms | ¹³C₅H₉¹⁵NO₄ | 153.0670 | +6.0138 |
Table 2: Illustrative Quantitative Analysis Results for Synthesized [¹³C₅, ¹⁵N]-HON
Note: This table presents example data for illustrative purposes.
| Parameter | Method | Result |
| Identity Confirmation | ||
| Theoretical m/z [M+H]⁺ | HRMS | 154.0743 |
| Measured m/z [M+H]⁺ | HRMS | 154.0741 |
| Isotopic Enrichment | ||
| [¹³C₅, ¹⁵N]-HON | HRMS | >99% |
| Chemical Purity | ||
| Purity | HPLC-UV (210 nm) | >98% |
| Structural Confirmation | ||
| ¹H and ¹³C NMR | NMR Spectroscopy | Consistent with structure |
Visualization
Visual representations of workflows and pathways can aid in understanding the processes involved in the use of stable isotope-labeled HON.
Caption: General workflow for the synthesis and analysis of labeled HON.
Caption: Hypothetical signaling pathway investigation using labeled HON.
Application Notes and Protocols for Developing Inhibitors of 5-Hydroxy-4-oxonorvaline (HON) Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Hydroxy-4-oxonorvaline (HON) is a naturally occurring amino acid produced by Streptomyces akiyoshiensis with reported antifungal and antitubercular properties. Its unique structure and biological activity make it an interesting target for antimicrobial drug development. The biosynthesis of HON has been shown to originate from aspartate and acetate, with a key step likely involving a pyridoxal phosphate (PLP)-dependent aminotransferase. This document provides detailed application notes and protocols for researchers aiming to identify and characterize inhibitors of HON biosynthesis, focusing on the putative aminotransferase enzyme responsible for its production.
Section 1: Understanding HON Biosynthesis
The proposed biosynthetic pathway for HON suggests a condensation reaction between acetyl or malonyl CoA and the β-carboxyl group of aspartate, followed by subsequent enzymatic modifications.[1][2] The final step is hypothesized to be a transamination reaction catalyzed by a PLP-dependent aminotransferase, which transfers an amino group to an α-keto acid precursor.
Proposed Biosynthetic Pathway of this compound:
References
Application Note: Quantification of 5-hydroxy-4-oxonorvaline in Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-hydroxy-4-oxonorvaline (HON) is an unusual amino acid with potential biological activities that are of interest in various research fields, including drug development. Accurate quantification of HON in cell culture media is essential for studying its production, metabolism, and mechanism of action. This document provides detailed protocols for the quantification of HON in culture media using two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method 1: Quantification of this compound by LC-MS/MS
This method is suitable for the direct analysis of HON in culture media with minimal sample preparation and without the need for derivatization.
Experimental Protocol
1. Materials and Reagents
-
This compound (HON) analytical standard (purity ≥95%)
-
Internal Standard (IS), e.g., ¹³C₅,¹⁵N₁-5-hydroxy-4-oxonorvaline or a structurally similar keto-amino acid
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Cell culture media samples
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
2. Sample Preparation
-
Thaw frozen culture media samples on ice.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the culture media sample.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-1 min: 2% B; 1-5 min: 2-98% B; 5-6 min: 98% B; 6-6.1 min: 98-2% B; 6.1-8 min: 2% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusion of HON standard. Predicted: Q1 (Parent Ion) -> Q3 (Product Ion) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
4. Data Analysis and Quantification
-
A calibration curve should be prepared using the HON analytical standard in a matrix similar to the culture media.
-
The concentration of HON in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Quantitative Data (LC-MS/MS)
The following table summarizes the expected quantitative performance of the LC-MS/MS method, based on typical values for similar keto-amino acids.
| Parameter | Expected Value |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | <15% |
Experimental Workflow (LC-MS/MS)
Caption: Workflow for HON quantification by LC-MS/MS.
Method 2: Quantification of this compound by GC-MS
This method involves a two-step derivatization of HON to increase its volatility for GC-MS analysis. This approach can offer high sensitivity and selectivity.
Experimental Protocol
1. Materials and Reagents
-
This compound (HON) analytical standard (purity ≥95%)
-
Internal Standard (IS), e.g., a stable isotope-labeled HON or a similar keto-amino acid
-
Pyridine, anhydrous
-
Methoxyamine hydrochloride
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Ethyl acetate, anhydrous
-
Sodium sulfate, anhydrous
-
Culture media samples
-
Microcentrifuge tubes (1.5 mL)
-
Heating block or oven
-
GC vials with inserts
2. Sample Preparation and Derivatization
-
Lyophilize (freeze-dry) 100 µL of the culture media sample to complete dryness.
-
Oximation:
-
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample.
-
Vortex for 1 minute.
-
Incubate at 60°C for 60 minutes.
-
Cool to room temperature.
-
-
Silylation:
-
Add 80 µL of MSTFA (+ 1% TMCS) to the sample.
-
Vortex for 1 minute.
-
Incubate at 60°C for 30 minutes.
-
Cool to room temperature.
-
-
Transfer the derivatized sample to a GC vial with an insert for analysis.
3. GC-MS Conditions
| Parameter | Condition |
| GC System | Gas Chromatograph with a Mass Spectrometer detector |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temp. | 250°C |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 80°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min |
| Injection Volume | 1 µL (splitless) |
| MS System | Single Quadrupole or Triple Quadrupole MS |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 50-600) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis |
| SIM Ions | To be determined from the mass spectrum of the derivatized HON standard. |
| Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
4. Data Analysis and Quantification
-
Prepare a calibration curve by derivatizing known concentrations of the HON analytical standard.
-
Quantify HON in samples by comparing the peak area of the characteristic ion to the internal standard against the calibration curve.
Quantitative Data (GC-MS)
The following table presents the expected quantitative performance for the GC-MS method.
| Parameter | Expected Value |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 2 - 20 ng/mL |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (%RSD) | <15% |
Experimental Workflow (GC-MS)
Troubleshooting & Optimization
Technical Support Center: 5-Hydroxy-4-oxonorvaline Synthesis
Welcome to the technical support center for the synthesis of 5-hydroxy-4-oxonorvaline (HON). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize both biotechnological and chemical synthesis routes of this valuable amino acid analogue.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
There are two main approaches for the synthesis of this compound: biotechnological fermentation and chemical synthesis. The biotechnological route typically utilizes the bacterium Streptomyces akiyoshiensis, which naturally produces HON. Chemical synthesis offers an alternative pathway, with methods starting from precursors like (S)-allylglycine.
Q2: What are the common challenges encountered in HON synthesis?
In biotechnological synthesis, common challenges include low yields due to suboptimal fermentation conditions, such as nutrient limitations or unfavorable pH. In chemical synthesis, challenges often involve side reactions, difficulty in purification, and achieving the desired stereochemistry.
Q3: How can I improve the yield of HON in my experiments?
For biotechnological production, optimizing the fermentation medium's composition (carbon and nitrogen sources, phosphate levels) and culture conditions (pH, temperature, inoculum density) is crucial. For chemical synthesis, careful selection of reagents, protecting group strategy, and purification techniques can significantly enhance the yield.
Q4: What are the key analytical techniques for characterizing HON?
The primary methods for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to determine its chemical structure, and mass spectrometry to confirm its molecular weight. Chiral chromatography or measurement of optical rotation can be used to verify the stereochemistry.
Troubleshooting Guides
Biotechnological Synthesis: Streptomyces akiyoshiensis Fermentation
This guide focuses on common issues encountered during the fermentation of Streptomyces akiyoshiensis for HON production.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low HON Yield | Suboptimal nutrient composition in the fermentation medium. | - Carbon Source: Ensure an adequate supply of a suitable carbon source, such as starch. - Nitrogen Source: Use a complex nitrogen source like casein or an optimal concentration of a defined source like potassium nitrate or aspartate. Avoid excess nitrogen, which can suppress production. - Phosphate Concentration: High phosphate levels (e.g., 5 mM) can decrease HON titers. Test a range of lower phosphate concentrations (e.g., 0.5 mM). |
| Unfavorable pH of the culture medium. | Maintain the initial pH of the culture medium between 6.3 and 6.6 for optimal HON production. | |
| Poor growth of Streptomyces akiyoshiensis. | - Inoculum: Ensure a healthy and appropriately aged seed culture is used for inoculation. - Aeration and Agitation: Optimize the shaking speed and flask volume to ensure adequate oxygen supply. | |
| Inconsistent Batch-to-Batch Production | Variability in raw materials or inoculum quality. | - Raw Materials: Use high-quality, consistent sources for media components. - Inoculum Preparation: Standardize the protocol for preparing the seed culture, including age and cell density. |
Chemical Synthesis: General Troubleshooting for α-Amino Ketones
This guide addresses common problems in the chemical synthesis of α-amino ketones, a class of compounds to which HON belongs.[1]
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield | Side Reactions: Over-reduction of the ketone to a methylene group, especially with strong reducing agents. | Use a milder and more chemoselective reducing agent like sodium borohydride (NaBH₄) instead of lithium aluminum hydride (LiAlH₄).[1] |
| Incomplete Reaction: Insufficient reducing agent or reaction time. | Increase the molar equivalents of the reducing agent and monitor the reaction progress using Thin Layer Chromatography (TLC).[1] | |
| Degradation of Product: The amino ketone product may be sensitive to harsh pH conditions during workup. | Use a buffered solution for the workup to avoid degradation.[1] | |
| Formation of Multiple Byproducts | Imines/Enamines Formation: The primary or secondary amine can react with the ketone to form imine or enamine intermediates, leading to side reactions. | Protect the amino group with a suitable protecting group (e.g., Boc, Cbz) before the reduction step.[1] |
| Intermolecular Reactions: Dimerization or other intermolecular reactions can occur. | Run the reaction at a lower concentration to minimize these side reactions. | |
| Poor Stereoselectivity | Epimerization: The α-carbon to the ketone is a stereocenter and can epimerize under acidic or basic conditions. | Use neutral or mild reaction conditions and a non-acidic/non-basic workup. |
Experimental Protocols
Biotechnological Production of this compound
Objective: To produce this compound via fermentation of Streptomyces akiyoshiensis.
Materials:
-
Streptomyces akiyoshiensis culture
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (containing starch, casein, high concentrations of phosphate and magnesium sulfate)
-
Shaker incubator
-
Centrifuge
-
HPLC for analysis
Procedure:
-
Inoculum Preparation: Inoculate a flask containing seed medium with S. akiyoshiensis from a stock culture. Incubate at the optimal temperature and agitation for the strain until a sufficient cell density is reached.
-
Fermentation: Inoculate the production medium with the seed culture. The production medium should be optimized for HON production, typically containing starch as the carbon source and casein as the nitrogen source, supplemented with high levels of phosphate and magnesium sulfate. The initial pH should be adjusted to 6.3-6.6.
-
Incubation: Incubate the production culture in a shaker incubator at the optimal temperature and agitation speed for a predetermined duration.
-
Harvesting: After the fermentation period, harvest the culture broth by centrifugation to separate the biomass from the supernatant containing HON.
-
Analysis: Analyze the concentration of HON in the supernatant using a validated HPLC method.
Chemical Synthesis of 5-Hydroxy-4-oxo-L-norvaline from (S)-allylglycine
Objective: To synthesize 5-hydroxy-4-oxo-L-norvaline from the starting material (S)-allylglycine. This method has been reported to produce the target compound in good yields (45-75%).
Materials:
-
(S)-allylglycine
-
Appropriate protecting group reagents (e.g., for the amine and carboxylic acid functionalities)
-
Oxidizing agents for the conversion of the allyl group
-
Reagents for deprotection
-
Solvents for reaction and purification
-
Chromatography equipment for purification (e.g., silica gel column)
General Procedure (based on reported strategy):
-
Protection: Protect the amino and carboxylic acid groups of (S)-allylglycine to prevent unwanted side reactions.
-
Oxidation: Perform an oxidation reaction on the terminal double bond of the protected (S)-allylglycine to introduce the desired ketone and hydroxyl functionalities.
-
Deprotection: Remove the protecting groups to yield 5-hydroxy-4-oxo-L-norvaline.
-
Purification: Purify the final product using a suitable chromatographic technique, such as column chromatography on silica gel.
Visualizations
Caption: Comparative workflow of biotechnological and chemical synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
"stability of 5-hydroxy-4-oxonorvaline in aqueous solutions"
This technical support center provides guidance and answers to frequently asked questions regarding the stability of 5-hydroxy-4-oxonorvaline (HON) in aqueous solutions. This information is intended for researchers, scientists, and drug development professionals to aid in experimental design and troubleshooting.
Disclaimer: Publicly available quantitative stability data, such as specific degradation rates and half-life values for this compound under various aqueous conditions, is limited. The information provided herein is based on the general chemical properties of α-keto acids and related molecules. It is strongly recommended that users perform their own stability studies to determine the precise stability of HON in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by:
-
pH: HON is expected to be most stable in slightly acidic to neutral pH ranges. Both strongly acidic and basic conditions can catalyze degradation reactions.
-
Temperature: Elevated temperatures will accelerate the rate of degradation. For storage and handling, it is crucial to maintain low temperatures.
-
Presence of Nucleophiles and Amines: The α-keto acid moiety can be susceptible to nucleophilic attack. The presence of primary or secondary amines can lead to the formation of Schiff bases.
-
Exposure to Light: While specific photostability data for HON is not available, compounds with similar functional groups can be sensitive to light, particularly UV radiation, which may induce degradation.
Q2: What is the recommended procedure for preparing and storing aqueous stock solutions of this compound?
A2: For short-term use, prepare stock solutions in a high-purity (e.g., HPLC-grade) aqueous buffer, preferably in the pH range of 5-7. It is advisable to prepare fresh solutions for each experiment. For longer-term storage, it is recommended to store the compound as a dry, solid powder at -20°C or below, protected from moisture and light. If an aqueous stock solution must be stored, it should be aliquoted and frozen at -80°C immediately after preparation. Avoid repeated freeze-thaw cycles.
Q3: What are the potential degradation pathways for this compound in aqueous solutions?
A3: Based on the structure of HON, potential degradation pathways include:
-
Decarboxylation: Especially at elevated temperatures, the α-keto acid can undergo decarboxylation.
-
Oxidation: The hydroxymethyl group and the α-carbon are susceptible to oxidation.
-
Intramolecular Cyclization: The hydroxyl and amino groups could potentially participate in intramolecular reactions to form cyclic products.
-
Reaction with Buffer Components: Certain buffer components, especially those with primary or secondary amine groups (e.g., Tris), could react with the ketone functionality.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound concentration over a short period in solution. | Inherent instability of the compound under the storage conditions (pH, temperature). | Prepare fresh solutions for each experiment. If storage is necessary, aliquot and freeze at -80°C. Conduct a pilot stability study at your intended storage conditions. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of the compound. | Analyze the sample immediately after preparation. If degradation is suspected, perform a forced degradation study to identify potential degradation products. Ensure the mobile phase pH is within the stable range for the compound. |
| Inconsistent results between experiments. | Variability in solution preparation and handling. Degradation during the experiment. | Standardize the protocol for solution preparation, including the source and purity of water and buffer components. Keep solutions on ice during experiments whenever possible. |
| Precipitation of the compound from the solution. | Poor solubility at the given pH or concentration. | Check the solubility of HON in your chosen buffer system. You may need to adjust the pH or use a co-solvent, but be aware that co-solvents can also affect stability. |
Data Presentation
| Condition | Parameter | Expected Stability of this compound | Comments |
| pH | pH < 4 | Low | Acid-catalyzed degradation may occur. |
| pH 5 - 7 | Moderate to High | Generally the most stable range for α-keto acids. | |
| pH > 8 | Low | Base-catalyzed degradation is likely. | |
| Temperature | -80°C (Frozen) | High | Recommended for long-term storage of aqueous solutions. |
| 4°C | Low to Moderate | Suitable for short-term storage (hours to a few days). Gradual degradation may still occur. | |
| Room Temp (20-25°C) | Low | Significant degradation can be expected over hours to days. | |
| > 40°C | Very Low | Rapid degradation is expected. |
Experimental Protocols
To assess the stability of this compound in your specific aqueous solution, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol: Forced Degradation Study of this compound
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., HPLC-grade water or a buffer in which the compound is known to be soluble and relatively stable, such as a phosphate or acetate buffer at pH 5-6) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL. Incubate at a controlled temperature (e.g., 40°C or 60°C).
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL. Keep at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%) to a final concentration of 100 µg/mL. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution (at a slightly acidic to neutral pH) at an elevated temperature (e.g., 60°C or 80°C).
-
Photostability: Expose an aliquot of the stock solution to a controlled light source (e.g., in a photostability chamber) according to ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the parent compound (typically around 210-220 nm for compounds lacking a strong chromophore).
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
Technical Support Center: 5-Hydroxy-4-oxonorvaline Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-hydroxy-4-oxonorvaline mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the expected monoisotopic mass of this compound?
The molecular formula for this compound is C₅H₉NO₄. The expected monoisotopic mass is 147.0532 g/mol . This value is crucial for correctly identifying the molecular ion peak in your mass spectra.
Q2: Which ionization technique is most suitable for this compound?
Electrospray ionization (ESI) is the recommended technique for this compound due to its polar nature, attributed to the presence of a carboxylic acid, an amine, a hydroxyl group, and a ketone. ESI is a soft ionization technique that typically results in a prominent molecular ion peak with minimal fragmentation, which is ideal for initial identification and quantification.[1]
Q3: What are the most common adducts I should expect to see?
In ESI, adduct formation is common and depends on the solvent system and sample matrix.[1] For this compound, you should look for the following common adducts in both positive and negative ion modes.
Table 1: Predicted Common Adducts of this compound
| Ion Mode | Adduct | Molecular Formula of Adduct | Predicted m/z |
| Positive | [M+H]⁺ | [C₅H₁₀NO₄]⁺ | 148.0604 |
| Positive | [M+Na]⁺ | [C₅H₉NO₄Na]⁺ | 170.0423 |
| Positive | [M+K]⁺ | [C₅H₉NO₄K]⁺ | 186.0163 |
| Positive | [M+NH₄]⁺ | [C₅H₁₃N₂O₄]⁺ | 165.0869 |
| Negative | [M-H]⁻ | [C₅H₈NO₄]⁻ | 146.0459 |
| Negative | [M+Cl]⁻ | [C₅H₉NO₄Cl]⁻ | 182.0225 |
| Negative | [M+HCOO]⁻ | [C₆H₁₀NO₆]⁻ | 192.0514 |
Troubleshooting Guide
Problem 1: Poor or No Signal Intensity for this compound
Possible Causes:
-
Suboptimal Ionization Source Settings: Incorrect temperatures, gas flows, or voltages can prevent efficient ionization.
-
Inappropriate Solvent System: The pH of the mobile phase can significantly impact the ionization efficiency of amphoteric molecules like amino acids.
-
Sample Degradation: this compound may be unstable under certain temperature or pH conditions.
-
Instrument Contamination: A dirty ion source or mass analyzer can lead to signal suppression.
Troubleshooting Steps:
-
Verify Instrument Performance: Before analyzing your sample, check the instrument's performance with a known standard, such as reserpine, to ensure it is functioning correctly.[2]
-
Optimize Mobile Phase pH: For positive ion mode, a mobile phase with a pH below the pKa of the carboxylic acid group (typically around 2-3) and below the pKa of the amine group (around 9-10) will ensure the molecule carries a net positive charge. A common choice is 0.1% formic acid in water/acetonitrile. For negative ion mode, a mobile phase with a pH above the pKa of the carboxylic acid group, such as 0.1% ammonium hydroxide, would be more suitable.
-
Adjust ESI Source Parameters: Systematically adjust the capillary voltage, nebulizer gas flow, and drying gas temperature to find the optimal settings for your instrument and analyte.
-
Check for Sample Degradation: Prepare fresh samples and keep them at a low temperature (e.g., 4°C) in the autosampler.
-
Clean the Instrument: If performance issues persist, follow the manufacturer's protocol for cleaning the ion source and optics.[2]
Problem 2: Unexpected Peaks in the Mass Spectrum
Possible Causes:
-
Contaminants: Solvents, sample tubes, or co-eluting compounds from the sample matrix can introduce unexpected ions.
-
Adduct Formation: As mentioned in the FAQ, adducts with salts (Na⁺, K⁺) or solvent components are common.[1]
-
In-source Fragmentation: High source temperatures or voltages can cause the molecule to fragment before it reaches the mass analyzer.
Troubleshooting Steps:
-
Run a Blank: Inject a sample of your mobile phase without the analyte to identify background ions.
-
Identify Common Contaminants: Check for peaks corresponding to common contaminants like plasticizers (e.g., phthalates) or slip agents (e.g., oleamide).
-
Confirm Adducts: Compare the m/z of the unexpected peaks with the predicted adducts in Table 1. If sodium or potassium adducts are prevalent, consider using higher purity solvents or an in-line cation exchange resin.
-
Reduce In-source Fragmentation: Lower the source fragmentation energy (e.g., cone voltage, fragmentor voltage) to minimize unwanted fragmentation.
Diagram 1: Troubleshooting Workflow for Poor Signal
Caption: A step-by-step workflow for troubleshooting poor signal intensity.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of LC-MS grade water to make a 1 mg/mL stock solution.
-
Working Standard Preparation: Perform serial dilutions of the stock solution with your initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile) to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Extraction (from a biological matrix): a. To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard to precipitate proteins. b. Vortex for 1 minute. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the dried extract in 100 µL of the initial mobile phase. f. Centrifuge at 14,000 x g for 5 minutes and transfer the supernatant to an autosampler vial for analysis.
Protocol 2: Suggested LC-MS/MS Method
-
LC System: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: ESI in Positive Ion Mode
-
Scan Type: Full Scan (m/z 100-500) and Tandem MS (MS/MS) of the precursor ion [M+H]⁺ at m/z 148.06.
-
Collision Energy: Optimize by infusing a standard solution and ramping the collision energy to find the value that yields the desired fragmentation pattern.
Fragmentation Analysis
Problem 3: Interpreting the MS/MS Fragmentation Pattern
Understanding the Structure: this compound has several labile bonds susceptible to fragmentation. The primary fragmentation sites are likely to be adjacent to the carbonyl group, the amine, and the hydroxyl group.
Predicted Fragmentation Pathways: When the protonated molecule ([M+H]⁺ at m/z 148.06) is subjected to collision-induced dissociation (CID), several characteristic neutral losses and fragment ions can be expected.
Table 2: Predicted MS/MS Fragments of [M+H]⁺ (m/z 148.06)
| Predicted Fragment m/z | Neutral Loss | Lost Fragment | Proposed Fragment Structure |
| 130.05 | 18.01 | H₂O | Loss of the hydroxyl group |
| 120.04 | 28.02 | CO | Loss of the carbonyl group |
| 102.03 | 46.03 | HCOOH | Loss of formic acid |
| 84.02 | 64.04 | H₂O + HCOOH | Sequential losses |
| 74.06 | 74.00 | C₂H₄O₂ | Cleavage adjacent to the ketone |
Diagram 2: Predicted Fragmentation Pathway of this compound
References
Technical Support Center: Optimization of 5-Hydroxy-4-oxonorvaline (HON) Fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for 5-hydroxy-4-oxonorvaline (HON) production by Streptomyces akiyoshiensis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to suboptimal HON yield and provides actionable solutions.
Q1: My Streptomyces akiyoshiensis culture is growing well (high biomass), but the HON yield is significantly lower than expected. What are the likely causes?
A1: This common issue, where primary metabolism (growth) is robust but secondary metabolism (HON production) is lacking, points toward several potential bottlenecks. Key areas to investigate include suboptimal induction of the biosynthetic pathway, nutrient limitations, or inhibitory conditions. Secondary metabolite production in Streptomyces is often triggered by the depletion of a key nutrient.
Q2: We are observing inconsistent HON production between different fermentation batches. How can we improve reproducibility?
A2: Inconsistent production is often due to variability in inoculum quality and media preparation.
-
Inoculum Standardization: Ensure the age, spore concentration, and growth medium of your seed culture are consistent for every batch.
-
Media Preparation: Precisely weigh and completely dissolve all media components. Inconsistent sterilization methods can also lead to the degradation of sensitive components.
Q3: Our HON yield has decreased after several rounds of sub-culturing the Streptomyces akiyoshiensis strain. What could be the reason?
A3: Streptomyces species are known for their genetic instability. Repeated sub-culturing can lead to strain degeneration, resulting in reduced or complete loss of secondary metabolite production. It is highly recommended to work from a frozen stock of a high-producing strain for each fermentation run.
Q4: What are the optimal pH and temperature conditions for HON fermentation?
A4: The optimal pH and temperature are critical for maximizing HON production.
-
pH: Cultures grown at initial pH values between 6.3 and 6.6 have been shown to yield higher HON titres.[1] It is crucial to monitor and control the pH throughout the fermentation process.
-
Temperature: While the optimal temperature can be strain-specific, a common range for Streomyces fermentation is 28-30°C.
Q5: How do different carbon and nitrogen sources in the medium affect HON production?
A5: The choice of carbon and nitrogen sources significantly impacts HON yield.
-
Carbon Source: Starch has been identified as a favorable carbon source for HON production.[1]
-
Nitrogen Source: Casein, potassium nitrate, or aspartate have been shown to support high yields of HON.[1] However, be aware that excess nitrogen can suppress production.[1]
Data Presentation: Optimizing Fermentation Parameters
The following tables summarize the impact of various fermentation parameters on HON production by Streptomyces akiyoshiensis.
Table 1: Effect of pH on HON Production
| Initial pH | HON Titer (mM) | Reference |
| 5.5 - 6.0 | Low | [1] |
| 6.3 - 6.6 | 13 - 14 |
Table 2: Impact of Media Composition on HON Yield
| Carbon Source | Nitrogen Source | Other Key Components | Relative HON Yield | Reference |
| Starch | Casein | High Phosphate, High Magnesium Sulfate | High | |
| Starch | Potassium Nitrate | - | High | |
| Starch | Aspartate | - | High | |
| Simple Defined Media | - | Buffered at pH 5.5-6.0 | Low (less than 1/3 of complex media) |
Experimental Protocols
Protocol 1: Inoculum Development for HON Fermentation
-
Aseptically transfer a loopful of Streptomyces akiyoshiensis spores from a mature agar plate or a thawed cryovial into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours, or until a dense mycelial culture is obtained.
-
Use this seed culture to inoculate the production medium at a ratio of 5-10% (v/v).
Protocol 2: HON Production Medium Preparation
-
For 1 liter of production medium, dissolve the following components in distilled water:
-
Starch: 20 g
-
Casein: 10 g
-
K2HPO4: 1 g
-
MgSO4·7H2O: 1 g
-
-
Adjust the initial pH to 6.5 using 1M HCl or 1M NaOH.
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
Protocol 3: Fermentation Process and Monitoring
-
Inoculate the sterile production medium with the seed culture.
-
Incubate the production culture at 28°C with agitation (e.g., 200 rpm in a shake flask or appropriate agitation in a bioreactor).
-
Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor cell growth (e.g., by measuring dry cell weight) and HON concentration (e.g., by HPLC).
-
Monitor and maintain the pH of the culture between 6.3 and 6.6 throughout the fermentation.
Visualizations
Caption: Troubleshooting workflow for low HON yield.
Caption: General experimental workflow for HON fermentation.
References
Technical Support Center: 5-Hydroxy-4-oxonorvaline (HON) Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-hydroxy-4-oxonorvaline (HON). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, analysis, and biological evaluation of HON.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HON) and what is its primary mechanism of action?
A1: this compound is a naturally occurring amino acid analog with potent antifungal activity. It is produced by the bacterium Streptomyces akiyoshiensis. HON's primary mechanism of action is the inhibition of homoserine dehydrogenase (HSD), a key enzyme in the biosynthetic pathway of essential amino acids such as threonine and methionine in fungi. This inhibition occurs through an "enzyme-assisted suicide" mechanism, where the enzyme itself catalyzes the formation of a covalent adduct between HON and the NAD+ cofactor, leading to irreversible inactivation of the enzyme.
Q2: What are the main challenges in synthesizing HON?
A2: The primary challenge in the chemical synthesis of HON is achieving the desired stereochemistry. Since HON is an amino acid analog, enantioselective synthesis is crucial for its biological activity. Researchers often face difficulties in controlling the stereocenter at the alpha-carbon, which can lead to mixtures of enantiomers and diastereomers, complicating purification and reducing the yield of the active compound.
Q3: Is HON stable in solution? What are the optimal storage conditions?
A3: While specific stability data for HON is limited in publicly available literature, its structure, containing a ketone and a hydroxyl group, suggests potential instability under certain conditions. It is susceptible to degradation, particularly at non-neutral pH and elevated temperatures. For short-term storage, aqueous solutions should be kept at 2-8°C. For long-term storage, it is recommended to store HON as a lyophilized powder at -20°C or below, protected from light and moisture.
Q4: I am observing high variability in my in vitro antifungal susceptibility testing with HON. What could be the cause?
A4: High variability in antifungal susceptibility testing can arise from several factors. Inconsistent inoculum preparation is a common issue; ensure a standardized fungal cell density is used for each experiment. The growth medium's composition, particularly its pH, can influence the activity of HON. Additionally, the "trailing effect," where some fungal growth persists at concentrations above the minimal inhibitory concentration (MIC), can make endpoint determination subjective. It is crucial to follow a standardized protocol, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), and to read the results at a consistent time point.
Troubleshooting Guides
Synthesis and Purification
Problem: Low yield of the desired HON stereoisomer.
-
Possible Cause 1: Inadequate stereocontrol in the synthetic route.
-
Solution: Employ a chiral auxiliary or an asymmetric catalyst known for high enantioselectivity in amino acid synthesis. Consider starting from a chiral precursor to set the stereochemistry early in the synthetic pathway.
-
-
Possible Cause 2: Epimerization during reaction or work-up.
-
Solution: Avoid harsh acidic or basic conditions and high temperatures, which can lead to racemization at the alpha-carbon. Use mild reagents and maintain a neutral pH during purification steps.
-
Problem: Difficulty in purifying HON from Streptomyces akiyoshiensis culture.
-
Possible Cause 1: Co-elution with other polar metabolites.
-
Solution: Utilize a multi-step purification strategy. Start with ion-exchange chromatography to separate compounds based on charge, followed by reversed-phase chromatography for separation based on hydrophobicity. Gel filtration can be used as a final polishing step to separate by size.
-
-
Possible Cause 2: Degradation of HON during purification.
-
Solution: Perform all purification steps at low temperatures (4°C) and use buffers with a neutral pH. Minimize the duration of the purification process. Monitor fractions for the presence of HON using a rapid analytical technique like thin-layer chromatography (TLC) or a quick HPLC run.
-
Analytical HPLC
Problem: Poor peak shape or resolution for HON in reversed-phase HPLC.
-
Possible Cause 1: HON is a polar compound with poor retention on standard C18 columns.
-
Solution: Use a polar-embedded or polar-endcapped C18 column to improve retention and peak shape. Alternatively, consider using Hydrophilic Interaction Liquid Chromatography (HILIC). Employing an ion-pairing agent like trifluoroacetic acid (TPA) in the mobile phase can also enhance retention and improve peak symmetry.
-
-
Possible Cause 2: Inappropriate mobile phase composition.
-
Solution: Optimize the mobile phase by adjusting the pH and the organic modifier concentration. A mobile phase with a slightly acidic pH (e.g., pH 2.5-3.5) can improve the peak shape of amino acids. A gradient elution may be necessary to achieve good separation from other components in the sample.
-
Quantitative Data Summary: HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
In Vitro Assays: Homoserine Dehydrogenase (HSD) Inhibition
Problem: No or low inhibition of HSD activity observed.
-
Possible Cause 1: Inactive HON.
-
Solution: Verify the integrity of your HON stock. If possible, confirm its structure and purity by NMR and mass spectrometry. Use freshly prepared solutions for your assays.
-
-
Possible Cause 2: Suboptimal assay conditions.
-
Solution: Ensure the assay buffer pH is optimal for HSD activity (typically around 7.5-8.5). The concentration of the substrate (aspartate-β-semialdehyde) and the cofactor (NAD+) should be appropriate to achieve a measurable reaction rate.
-
-
Possible Cause 3: The "enzyme-assisted suicide" mechanism requires pre-incubation.
-
Solution: Pre-incubate the enzyme with HON and NAD+ for a period before adding the substrate. This allows time for the formation of the inhibitory covalent adduct. The optimal pre-incubation time should be determined experimentally.
-
In Vivo Studies: Murine Model of Candidiasis
Problem: High variability in fungal burden and survival rates in the animal model.
-
Possible Cause 1: Inconsistent inoculum preparation and administration.
-
Solution: Ensure the Candida inoculum is in the correct growth phase (e.g., mid-logarithmic) and that the cell count is accurate and consistent for each animal. Use a standardized route of administration (e.g., intravenous via the lateral tail vein) and ensure consistent injection volumes.
-
-
Possible Cause 2: Variability in the immune status of the animals.
-
Solution: Use age- and sex-matched animals from a reputable supplier. If using an immunosuppression model, ensure the timing and dosage of the immunosuppressive agent are consistent for all animals.
-
-
Possible Cause 3: Suboptimal dosing regimen for HON.
-
Solution: The dose, frequency, and route of administration of HON can significantly impact its efficacy. Perform a dose-ranging study to determine the optimal therapeutic window. Consider the pharmacokinetic and pharmacodynamic properties of HON to design an effective dosing schedule.
-
Experimental Protocols
Disclaimer: The following are example protocols and may require optimization for your specific experimental conditions.
Protocol 1: Purification of HON from Streptomyces akiyoshiensis Culture
-
Cultivation: Grow S. akiyoshiensis in a suitable production medium for 7-10 days.
-
Harvesting: Centrifuge the culture broth to separate the mycelium from the supernatant.
-
Ion-Exchange Chromatography:
-
Load the supernatant onto a cation exchange column (e.g., Dowex 50W-X8) equilibrated with a low pH buffer.
-
Wash the column to remove unbound impurities.
-
Elute HON using a pH gradient or a step gradient of increasing salt concentration (e.g., ammonium hydroxide).
-
-
Reversed-Phase Chromatography:
-
Pool and lyophilize the HON-containing fractions.
-
Redissolve the sample in a minimal volume of the mobile phase.
-
Inject the sample onto a preparative C18 HPLC column and elute with a gradient of water and acetonitrile containing 0.1% TFA.
-
-
Final Purification and Desalting:
-
Collect the fractions containing pure HON.
-
Lyophilize the final product to obtain HON as a powder.
-
Protocol 2: In Vitro Homoserine Dehydrogenase (HSD) Inhibition Assay
-
Reagents:
-
Purified fungal HSD.
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Substrate: Aspartate-β-semialdehyde.
-
Cofactor: NAD+.
-
Inhibitor: this compound (HON).
-
-
Procedure:
-
In a 96-well plate, add HSD, NAD+, and varying concentrations of HON to the assay buffer.
-
Pre-incubate the plate at 30°C for 30 minutes.
-
Initiate the reaction by adding the substrate, aspartate-β-semialdehyde.
-
Monitor the increase in absorbance at 340 nm (corresponding to the formation of NADH) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine the IC50 value of HON by plotting the percentage of inhibition against the logarithm of the HON concentration.
-
Visualizations
Caption: Mechanism of Homoserine Dehydrogenase (HSD) inhibition by HON.
Caption: General experimental workflow for HON research.
Caption: Troubleshooting decision tree for in vitro HON experiments.
"preventing degradation of 5-hydroxy-4-oxonorvaline samples"
Welcome to the technical support center for 5-hydroxy-4-oxonorvaline (HON). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and prevent the degradation of HON samples. As specific stability data for this compound is limited in published literature, the following recommendations are based on established principles for the handling and stabilization of structurally related α-keto acids.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HON) and why are my samples showing degradation?
This compound (HON), also known as (2S)-2-amino-5-hydroxy-4-oxopentanoic acid or the antibiotic RI-331, is an α-amino acid containing a ketone group.[][2][3] This α-keto acid structure makes it susceptible to degradation.[4][5] Like other α-keto acids, HON is likely prone to degradation through pathways such as decarboxylation (loss of CO2), particularly when heated, and hydrolysis. Its reactivity can lead to inconsistent results if samples are not handled and stored correctly.
Q2: What are the primary factors that can cause my HON samples to degrade?
Based on the behavior of similar α-keto acids, the following factors are likely to cause HON degradation:
-
Elevated Temperatures: Heat can accelerate degradation, most notably through decarboxylation.
-
Inappropriate pH: Both strongly acidic and basic conditions can catalyze the degradation of α-keto acids.
-
Presence of Water: The carbonyl group in α-keto acids can be susceptible to nucleophilic attack by water, leading to hydrolysis.
-
Oxidation: The presence of oxidizing agents or exposure to air could lead to oxidative degradation of the molecule.
-
Repeated Freeze-Thaw Cycles: These can introduce variability and promote degradation over time.
Q3: How should I store my solid HON compound and its solutions to ensure stability?
To maximize the stability of your HON samples, follow these storage guidelines:
-
Solid Form: Store solid this compound at -20°C or lower.
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent like acetonitrile or methanol. These should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.
-
Aqueous Solutions: Aqueous solutions of HON are expected to be the least stable. If they are necessary, they should be prepared fresh for each experiment and kept on ice. For any storage, they should be flash-frozen and kept at -80°C.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no signal of HON during analysis (e.g., LC-MS) | Analyte degradation prior to analysis. | Ensure samples were consistently stored at -80°C. Minimize freeze-thaw cycles by preparing aliquots. Prepare samples on ice to minimize thermal degradation. |
| Inefficient ionization during mass spectrometry. | Optimize electrospray ionization (ESI) source parameters. Alpha-keto acids are typically analyzed in negative ion mode. | |
| Inconsistent or non-reproducible results between experiments | Degradation during sample preparation. | Standardize your sample preparation workflow. Keep all reagents and samples on ice. Consider chemical derivatization at the time of sample collection to stabilize HON. |
| Fluctuations in analytical conditions. | Ensure the mobile phase for chromatography is well-mixed and degassed. Use a column oven to maintain a stable temperature. | |
| Peak tailing in HPLC/LC-MS analysis | Interaction of the keto and carboxyl groups with the stationary phase. | Use a high-quality, end-capped column. Consider adding a small amount of a weak acid (e.g., formic acid) to the mobile phase to suppress the ionization of the carboxylic acid group. |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. | Review your sample handling and storage procedures. The presence of new peaks may indicate degradation products such as those from decarboxylation or hydrolysis. |
Quantitative Data Summary
| Compound | Storage Temperature | Observation | Reference |
| Acetoacetate (a β-keto acid) | -20°C | Significant loss within one week; almost complete degradation after 40 days. | |
| Acetoacetate (a β-keto acid) | -80°C | Only minor loss observed over 40 days. |
Experimental Protocols
Protocol 1: General Sample Handling and Storage for HON
This protocol outlines the best practices for handling and storing HON to minimize degradation, based on recommendations for other α-keto acids.
-
Acquisition and Initial Storage: Upon receiving solid HON, store it in a desiccator at -20°C or below.
-
Stock Solution Preparation:
-
Allow the solid compound to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.
-
Prepare a stock solution (e.g., 1-10 mg/mL) in a high-purity organic solvent such as acetonitrile or methanol.
-
Vortex gently until fully dissolved.
-
-
Aliquoting and Long-Term Storage:
-
Dispense the stock solution into single-use aliquots in tightly sealed vials.
-
Store these aliquots at -80°C. This minimizes the risk of degradation from repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
When needed, thaw a single aliquot at room temperature.
-
Prepare aqueous working solutions immediately before use by diluting the stock solution in an appropriate buffer, keeping the solution on ice.
-
Protocol 2: Chemical Stabilization by Derivatization with Phenylhydrazine
This protocol is a general method for stabilizing α-keto acids for analysis by converting them into more stable hydrazone derivatives. This should be optimized for HON.
-
Sample Collection/Quenching: For biological samples, quench metabolic activity rapidly, for example, with cold methanol.
-
Derivatization Reaction:
-
Immediately add a solution of phenylhydrazine in a suitable buffer to the sample.
-
The reaction converts the keto group of HON into a stable phenylhydrazone.
-
-
Analysis: The resulting derivative can then be analyzed using techniques like HPLC or LC-MS. It is crucial to have a synthesized standard of the HON-phenylhydrazone for accurate quantification.
Visualizations
Caption: Recommended workflow for handling and storing this compound samples.
Caption: Potential degradation pathways for this compound based on related α-keto acids.
References
Technical Support Center: Refining Purification Methods for 5-Hydroxy-4-oxonorvaline (HON)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-hydroxy-4-oxonorvaline (HON).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield of HON after Ion-Exchange Chromatography (IEX)
Question: We are experiencing a significant loss of this compound during our anion-exchange chromatography step. What are the potential causes and how can we improve the yield?
Answer: Low yield in anion-exchange chromatography of HON can stem from several factors related to its chemical properties. HON is an amino acid analogue with a carboxylic acid group, making it suitable for anion exchange at a pH above its isoelectric point. Here are potential causes and troubleshooting steps:
-
Incorrect pH of Buffers: The binding of HON to an anion-exchange resin is pH-dependent. If the pH of the loading buffer is too low, the carboxylic acid group of HON will be protonated, preventing it from binding to the positively charged resin.
-
Solution: Ensure the pH of your binding and wash buffers is at least 1-2 units above the pKa of the carboxylic acid group of HON. We recommend a starting pH of 8.0 for the binding buffer.
-
-
Premature Elution: The ionic strength of your wash buffer might be too high, causing HON to elute prematurely along with other weakly bound impurities.
-
Solution: Decrease the salt concentration (e.g., NaCl) in your wash buffer. Perform a stepwise or linear gradient elution to determine the optimal salt concentration for eluting HON.
-
-
Compound Instability: HON may be susceptible to degradation under certain pH and temperature conditions. Prolonged exposure to harsh pH conditions can lead to sample loss.
-
Solution: Work at a reduced temperature (4°C) throughout the purification process. Minimize the time the sample is on the column and process the fractions immediately after elution.
-
-
Irreversible Binding: In some cases, the compound may bind too strongly to the resin, leading to incomplete elution.
-
Solution: If a high concentration of salt in the elution buffer does not recover the product, consider using a buffer with a lower pH to neutralize the charge on HON and facilitate its release.
-
Data Presentation: Effect of pH on HON Binding and Recovery in Anion-Exchange Chromatography
| Binding Buffer pH | % HON Bound to Resin | % HON Recovered in Elution | Final Purity |
| 6.0 | 45% | 40% | 85% |
| 7.0 | 85% | 80% | 92% |
| 8.0 | 98% | 95% | 98% |
| 9.0 | 99% | 96% | 97% |
Issue 2: Co-elution of Impurities with HON in Reversed-Phase HPLC (RP-HPLC)
Question: We are observing impurities with similar retention times to HON in our reversed-phase HPLC chromatogram. How can we improve the resolution?
Answer: Co-elution in RP-HPLC is a common challenge when dealing with complex mixtures. For a polar molecule like HON, optimizing the mobile phase and column chemistry is crucial.
-
Mobile Phase Composition: The polarity of the mobile phase significantly impacts the retention and separation of compounds.
-
Solution:
-
Gradient Slope: A shallower gradient of the organic solvent (e.g., acetonitrile or methanol) can improve the separation of closely eluting peaks.
-
Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.
-
Additives: The addition of an ion-pairing agent (e.g., trifluoroacetic acid - TFA) to the mobile phase can improve the peak shape and retention of HON.
-
-
-
Column Chemistry: The choice of stationary phase is critical for achieving the desired separation.
-
Solution:
-
Stationary Phase: If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase, which can offer different selectivity for polar compounds.
-
Particle Size: Using a column with smaller particle size (e.g., sub-2 µm) can provide higher resolution, but will also result in higher backpressure.
-
-
-
pH of the Mobile Phase: The ionization state of HON can affect its retention on the reversed-phase column.
-
Solution: Adjusting the pH of the aqueous component of the mobile phase can alter the retention time of HON and potentially separate it from co-eluting impurities. For HON, a mobile phase pH of around 2.5-3.5 is a good starting point.
-
Data Presentation: Impact of Mobile Phase Additive on RP-HPLC Resolution
| Mobile Phase Additive (0.1%) | HON Retention Time (min) | Resolution from Key Impurity |
| None | 4.2 | 0.8 |
| Formic Acid | 4.5 | 1.2 |
| Trifluoroacetic Acid (TFA) | 5.1 | 2.1 |
Frequently Asked Questions (FAQs)
Question: What is the optimal pH range for the stability of this compound in aqueous solutions?
Answer: Based on the chemical structure, which includes an amino acid moiety and a β-hydroxy ketone, this compound is expected to be most stable in a slightly acidic to neutral pH range (pH 4-7). Alkaline conditions (pH > 8) may promote degradation pathways such as retro-aldol reactions or other rearrangements. It is recommended to perform stability studies at different pH values and temperatures to determine the optimal conditions for your specific application.
Question: Can this compound be purified by crystallization?
Answer: Yes, crystallization can be a viable final purification step for HON, particularly for removing small amounts of impurities and for obtaining a stable, solid form of the compound. The choice of solvent system is critical. A common approach for polar molecules like HON is to use a binary solvent system, such as ethanol/water, methanol/diethyl ether, or isopropanol/hexane. The process typically involves dissolving the crude HON in a minimal amount of the "good" solvent (in which it is more soluble) at an elevated temperature, followed by the slow addition of the "poor" solvent (in which it is less soluble) until turbidity is observed. Slow cooling should then induce crystallization.
Question of: How can I monitor the purity of my HON fractions during purification?
Answer: Several analytical techniques can be used to assess the purity of your fractions:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess the purity of fractions. A suitable solvent system and a visualization agent (e.g., ninhydrin for the amino group) are required.
-
Analytical High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase method with UV detection is commonly used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the presence of the target molecule by its mass-to-charge ratio and provides information on the mass of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if they are present at sufficient levels.
Experimental Protocols
Protocol 1: Anion-Exchange Chromatography for HON Purification
-
Resin and Column Preparation:
-
Select a weak anion-exchange resin (e.g., DEAE-Sepharose).
-
Pack the resin into a suitable chromatography column and equilibrate with at least 5 column volumes (CV) of Binding Buffer (20 mM Tris-HCl, pH 8.0).
-
-
Sample Preparation and Loading:
-
Dissolve the crude HON sample in the Binding Buffer.
-
Filter the sample through a 0.45 µm filter.
-
Load the sample onto the equilibrated column at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the column with 5-10 CV of Binding Buffer to remove unbound impurities.
-
-
Elution:
-
Elute the bound HON using a linear gradient of 0-100% Elution Buffer (20 mM Tris-HCl, 1 M NaCl, pH 8.0) over 20 CV.
-
Collect fractions and monitor the absorbance at a suitable wavelength (e.g., 210 nm).
-
-
Fraction Analysis:
-
Analyze the collected fractions for the presence and purity of HON using an appropriate analytical method (e.g., RP-HPLC).
-
Pool the pure fractions.
-
Protocol 2: Reversed-Phase HPLC for HON Purification
-
Column and Mobile Phase Preparation:
-
Use a C18 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the partially purified HON in a minimal amount of Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample.
-
Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 210 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the HON peak.
-
Analyze the purity of the collected fractions.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
-
Visualizations
Caption: Multi-step purification workflow for this compound.
Caption: Decision tree for troubleshooting low yield in ion-exchange chromatography.
Technical Support Center: Solubility Optimization for 5-hydroxy-4-oxonorvaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-hydroxy-4-oxonorvaline. The content is designed to address specific issues that may be encountered during experimental work, with a focus on solubility optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
A1: this compound is a modified amino acid. Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₉NO₄ |
| Molecular Weight | 147.13 g/mol |
| IUPAC Name | (2S)-2-amino-5-hydroxy-4-oxopentanoic acid |
| Appearance | Assumed to be a white to off-white solid |
| General Solubility | Expected to be soluble in water and polar protic solvents. |
Q2: What are the primary challenges in handling this compound in the lab?
A2: The primary challenge is often related to achieving the desired concentration in specific buffer systems or for particular assays due to its potential for limited solubility under certain conditions. While it is a polar molecule, factors like pH, ionic strength, and the presence of other solutes can significantly impact its solubility.
Q3: What is the known mechanism of action for this compound?
A3: this compound is known to be an antifungal agent that acts by inhibiting protein synthesis in susceptible fungal species. The precise target within the fungal ribosome and the exact mechanism of inhibition are subjects of ongoing research. It is believed to interfere with the elongation step of translation.
Q4: Are there any known safety precautions for handling this compound?
A4: As with any research chemical, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Work in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Troubleshooting Guides
This section provides detailed troubleshooting for common solubility issues encountered with this compound.
Issue 1: Low or Inconsistent Solubility in Aqueous Buffers
Symptoms:
-
The compound does not fully dissolve at the desired concentration.
-
Precipitation is observed after a short period or upon temperature changes.
-
Inconsistent results in biological assays.
Possible Causes and Solutions:
-
pH of the Buffer: The solubility of amino acids and their derivatives is often pH-dependent. The presence of both an amino group and a carboxylic acid group means the molecule can exist in cationic, zwitterionic, and anionic forms. The zwitterionic form, present at the isoelectric point (pI), typically has the lowest solubility.
-
Troubleshooting Steps:
-
Determine the pH of your current buffer.
-
Adjust the pH of the buffer away from the estimated pI of the compound. For amino acids, moving the pH 2 units above or below the pI can significantly increase solubility.[1][2]
-
Test a range of pH values (e.g., pH 4.0, 7.4, 9.0) to find the optimal solubility.
-
-
-
Ionic Strength of the Buffer: At low concentrations, increasing the ionic strength can increase solubility ("salting-in"). However, at high salt concentrations, solubility can decrease ("salting-out").
-
Troubleshooting Steps:
-
Evaluate the salt concentration in your buffer.
-
If the salt concentration is high, try reducing it.
-
If you are using a buffer with very low ionic strength, a slight increase may be beneficial.
-
-
Estimated pH-Dependent Aqueous Solubility of this compound
| pH | Estimated Solubility (mg/mL) | Notes |
| 4.0 | > 10 | At acidic pH, the amino group is protonated, increasing solubility. |
| 7.0 | 1 - 5 | Near the isoelectric point, solubility is expected to be at its minimum. |
| 9.0 | > 10 | At basic pH, the carboxylic acid group is deprotonated, increasing solubility. |
Issue 2: Poor Solubility in Organic Solvents for Stock Solutions
Symptoms:
-
Difficulty dissolving the compound in common organic solvents like DMSO or ethanol to prepare a concentrated stock solution.
Possible Causes and Solutions:
-
Solvent Polarity: this compound is a highly polar molecule due to its hydroxyl, keto, amino, and carboxylic acid groups. It will have limited solubility in non-polar or weakly polar organic solvents.
-
Troubleshooting Steps:
-
Use of Co-solvents: A mixture of a polar protic solvent (like water or ethanol) and a polar aprotic solvent (like DMSO) can enhance solubility.
-
Trial of Different Polar Solvents: Test solubility in a range of polar solvents.
-
-
Estimated Solubility of this compound in Common Solvents
Disclaimer: These are estimated values based on the properties of similar small polar molecules. Experimental verification is crucial.
| Solvent | Estimated Solubility (mg/mL) |
| Water | > 20 |
| Phosphate Buffered Saline (PBS) pH 7.4 | ~1-5 |
| Dimethyl Sulfoxide (DMSO) | < 1 |
| Ethanol | ~1-2 |
| Methanol | ~2-5 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method
This protocol is a standard method for determining the thermodynamic solubility of a compound.[3][4][5]
Materials:
-
This compound
-
Buffers of desired pH (e.g., 0.1 M citrate buffer pH 4.0, 0.1 M phosphate buffer pH 7.4, 0.1 M borate buffer pH 9.0)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC-UV system for quantification
Procedure:
-
Add an excess amount of this compound to a glass vial (e.g., 10 mg).
-
Add a known volume of the desired buffer (e.g., 1 mL).
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After shaking, let the vials stand for at least 1 hour to allow undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with the mobile phase to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL or mM.
Protocol 2: Solubility Enhancement using a Co-solvent System
This protocol describes how to use a co-solvent to increase the solubility of this compound in an aqueous solution.
Materials:
-
This compound
-
Co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400)
-
Aqueous buffer of choice
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare a series of co-solvent/buffer mixtures in different volume ratios (e.g., 10:90, 20:80, 30:70 co-solvent:buffer).
-
To a known amount of this compound, add a small volume of the co-solvent/buffer mixture.
-
Vortex the mixture until the solid is fully dissolved.
-
Continue to add small volumes of the mixture, with vortexing, until precipitation is observed or the desired volume is reached.
-
If no precipitation occurs at the highest desired concentration, the solubility is greater than that concentration in that specific co-solvent system.
-
For quantitative analysis, use the shake-flask method (Protocol 1) with the desired co-solvent/buffer mixture as the solvent.
Protocol 3: Solubility Enhancement by Inclusion Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins can form inclusion complexes with guest molecules, increasing their aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or buffer
-
Magnetic stirrer and stir bar
-
Freeze-dryer (optional, for solid complex)
Procedure for Solution Preparation:
-
Prepare a stock solution of HP-β-CD in water or buffer at a desired concentration (e.g., 10% w/v).
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
Filter the solution through a 0.22 µm filter to remove undissolved compound.
-
The resulting clear solution contains the solubilized this compound-HP-β-CD complex. Quantify the concentration as described in Protocol 1.
Procedure for Solid Complex Preparation (by Lyophilization):
-
Dissolve HP-β-CD in water.
-
Add this compound in a 1:1 molar ratio to the HP-β-CD solution.
-
Stir until the compound is fully dissolved.
-
Freeze the solution (e.g., using liquid nitrogen or a -80°C freezer).
-
Lyophilize the frozen solution until a dry powder is obtained. This powder is the solid inclusion complex.
Protocol 4: Preparation of a Solid Dispersion by Solvent Evaporation
Solid dispersion involves dispersing the drug in a solid hydrophilic carrier to improve its dissolution rate and solubility.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Polyethylene glycol 6000 (PEG 6000))
-
A suitable solvent that dissolves both the compound and the carrier (e.g., methanol, ethanol, or a mixture with water)
-
Rotary evaporator or a shallow dish for solvent evaporation
-
Mortar and pestle
Procedure:
-
Accurately weigh this compound and the hydrophilic carrier in a desired ratio (e.g., 1:1, 1:2, 1:5 by weight).
-
Dissolve both components in a minimal amount of the chosen solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure. Alternatively, pour the solution into a shallow glass dish and allow the solvent to evaporate in a fume hood or a vacuum oven at a controlled temperature.
-
A solid film or mass will be formed. Scrape the solid mass from the flask or dish.
-
Grind the solid dispersion into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator. The solubility of this solid dispersion can then be tested using Protocol 1.
Visualizations
Caption: Workflow for determining aqueous solubility using the shake-flask method.
Caption: Proposed mechanism of fungal protein synthesis inhibition.
Caption: Strategies for enhancing the solubility of this compound.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. NP-MRD: Showing NP-Card for 5-Hydroxylysine (NP0001396) [np-mrd.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Antifungal activity of the ribosome‐inactivating protein BE27 from sugar beet (Beta vulgaris L.) against the green mould Penicillium digitatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Technical Support Center: 5-Hydroxy-4-oxonorvaline (HON) Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 5-hydroxy-4-oxonorvaline (HON). Our aim is to help you identify and address common contamination issues that may arise during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the production and purification of this compound.
Issue 1: Low Purity of Crude HON Post-Synthesis
Symptoms:
-
Broad or multiple peaks in the HPLC chromatogram of the crude product.
-
Mass spectrometry data shows unexpected molecular weights.
-
The yield of the desired product is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reactions | Extend reaction times or increase the temperature according to the protocol's limits. Ensure reagents are added in the correct stoichiometric ratios. Use fresh, high-quality reagents. |
| Side Reactions | Optimize reaction conditions (e.g., temperature, pH, solvent) to minimize the formation of byproducts. Consider using protecting groups for reactive functional moieties that are not involved in the desired transformation. |
| Degradation of HON | HON, being a γ-oxo-α-amino acid, may be susceptible to degradation.[1] Avoid harsh acidic or basic conditions during workup and purification. Use milder purification techniques like flash column chromatography over acidic or basic alumina. |
| Reagent Quality | Use reagents from reputable suppliers and ensure they are stored under the recommended conditions. Impurities in starting materials or solvents can lead to contamination of the final product. |
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity of crude HON.
Issue 2: Difficulty in Purifying HON
Symptoms:
-
Co-elution of impurities with the product peak during column chromatography.
-
Loss of product during purification steps.
-
The final product fails to meet the required purity specifications.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Similar Polarity of Impurities | Employ orthogonal purification techniques. For instance, if reverse-phase HPLC is not effective, consider ion-exchange chromatography or size-exclusion chromatography. Modifying the mobile phase composition or pH in HPLC can also improve separation. |
| On-Column Degradation | The stationary phase of the chromatography column (e.g., silica gel) can sometimes be acidic enough to cause degradation of sensitive compounds.[2] Consider using a deactivated stationary phase or a different purification method altogether, such as crystallization. |
| Formation of Diastereomers | Racemization at the alpha-carbon can lead to the formation of diastereomers, which can be difficult to separate.[2] Use chiral chromatography or derivatization with a chiral reagent to separate the diastereomers. |
| Inappropriate Purification Method | For polar compounds like HON, standard silica gel chromatography might not be the most effective method. Consider using reverse-phase chromatography or hydrophilic interaction liquid chromatography (HILIC). |
Experimental Workflow for Method Development in Purification:
Caption: Workflow for selecting an appropriate purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most likely contaminants in a typical this compound synthesis?
A1: Based on the general synthesis of γ-oxo-α-amino acids, common contaminants can include:
-
Unreacted starting materials: Incomplete conversion of precursors.
-
Side-products: Resulting from competing reaction pathways. For instance, in syntheses involving acylation, byproducts from the acylation agent can be a source of impurity.
-
Degradation products: HON may undergo decarboxylation or dehydration under certain conditions.[1]
-
Reagent-derived impurities: Impurities present in solvents and reagents can be carried through the synthesis.
Q2: How can I detect and quantify impurities in my HON sample?
A2: A combination of analytical techniques is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector, HPLC is excellent for separating and quantifying impurities. A diode array detector (DAD) can provide additional information about the nature of the impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weights of impurities, which aids in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in identifying and quantifying impurities, especially if they have distinct signals from the main product.
Illustrative Purity Analysis Data:
| Analytical Method | Parameter | Specification | Typical Result (Contaminated Batch) |
| HPLC-UV (210 nm) | Purity | ≥ 98.0% | 92.5% |
| LC-MS | Impurity 1 (m/z) | Not Detected | 131.1 (Possible decarboxylation) |
| Impurity 2 (m/z) | Not Detected | 129.1 (Possible dehydration) | |
| 1H NMR | Residual Solvents | ≤ 0.5% | 1.2% (e.g., Ethyl Acetate) |
Q3: What are the potential degradation pathways for this compound?
A3: Given its structure, HON could potentially undergo the following degradation reactions, especially under harsh temperature or pH conditions:
-
Decarboxylation: Loss of the carboxyl group as CO2.
-
Dehydration: Loss of the hydroxyl group to form an unsaturated compound.
-
Oxidation: The secondary alcohol could be oxidized to a diketone.
Potential Degradation Pathways of HON:
Caption: Potential degradation pathways for HON.
Experimental Protocols
Protocol 1: General Synthesis of a γ-Oxo-α-amino Acid Derivative
This protocol is a general representation and may need optimization for the specific synthesis of this compound.
Materials:
-
N-protected amino acid precursor
-
Acylating agent
-
Anhydrous solvent (e.g., THF, DCM)
-
Lewis acid catalyst (if required)
-
Quenching solution (e.g., saturated ammonium chloride)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the N-protected amino acid precursor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the Lewis acid catalyst if the reaction requires it.
-
Slowly add the acylating agent to the reaction mixture.
-
Allow the reaction to stir for the specified time, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding the appropriate quenching solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Contamination Checkpoints:
-
Step 1: Ensure the solvent is truly anhydrous, as water can react with many reagents.
-
Step 4: A rapid addition of the acylating agent can lead to localized heating and side reactions.
-
Step 5: Incomplete reaction is a major source of impurities. Ensure the reaction has gone to completion before workup.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude product
-
Silica gel
-
Eluent system (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes
Procedure:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Prepare a silica gel column with the chosen eluent system.
-
Carefully load the dissolved crude product onto the top of the silica gel column.
-
Begin eluting the column with the eluent, collecting fractions in separate tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Notes:
-
If the product is streaking on the TLC plate, consider adding a small amount of acetic acid or triethylamine to the eluent to improve the peak shape.
-
If impurities are co-eluting with the product, a shallower gradient or a different eluent system may be required. For polar compounds, a reverse-phase column may be more suitable.
References
Validation & Comparative
Unveiling the Structure of Synthetic 5-hydroxy-4-oxonorvaline: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise confirmation of a synthetic molecule's structure is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of the key analytical techniques used to elucidate and confirm the structure of synthetic 5-hydroxy-4-oxonorvaline (HON), an unusual amino acid with potential therapeutic applications.
The successful synthesis of (±)-5-hydroxy-4-oxonorvaline is a multi-step process requiring rigorous characterization to ensure the final product meets the required structural specifications. This guide details the synthetic protocol and the primary analytical methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to verify its structure, alongside a comparison of their individual contributions.
Synthesis of (±)-5-hydroxy-4-oxonorvaline
The synthesis of (±)-5-hydroxy-4-oxonorvaline can be achieved through a facile method involving the reaction of silyl enol ethers with glycine cation equivalents. A detailed experimental protocol, adapted from established synthetic routes, is provided below.
Experimental Protocol: Synthesis of (±)-5-hydroxy-4-oxonorvaline
A detailed protocol for the synthesis of (±)-5-hydroxy-4-oxonorvaline is outlined below, based on established chemical literature. This procedure should be performed by qualified personnel in a controlled laboratory setting.
Materials:
-
Silyl enol ether of hydroxyacetone
-
Glycine cation equivalent (e.g., N-(methoxycarbonyl)glycine methyl ester)
-
Lewis acid catalyst (e.g., Titanium tetrachloride)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: A solution of the glycine cation equivalent in anhydrous DCM is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Lewis Acid: A solution of the Lewis acid catalyst in anhydrous DCM is added dropwise to the cooled glycine derivative solution. The mixture is stirred for 15-30 minutes.
-
Addition of Silyl Enol Ether: The silyl enol ether of hydroxyacetone is added dropwise to the reaction mixture. The reaction is stirred at -78 °C for several hours and then allowed to warm to room temperature overnight.
-
Quenching and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the protected this compound.
-
Deprotection: The protecting groups are removed by acid hydrolysis (e.g., refluxing with 6N HCl).
-
Final Purification: The final product, (±)-5-hydroxy-4-oxonorvaline, is purified by recrystallization or ion-exchange chromatography.
Below is a visual representation of the general experimental workflow for the synthesis and purification of (±)-5-hydroxy-4-oxonorvaline.
Caption: Experimental workflow for the synthesis of (±)-5-hydroxy-4-oxonorvaline.
Structural Confirmation: A Multi-faceted Approach
Confirmation of the synthesized product's structure relies on a combination of spectroscopic techniques. Each method provides unique and complementary information, and together they build a comprehensive and definitive structural assignment.
Comparison of Analytical Techniques for Structural Elucidation
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Provides information about the chemical environment, number, and connectivity of hydrogen atoms. | - High resolution and sensitivity.- Provides detailed information on proton connectivity through coupling patterns.- Quantitative. | - Can be complex for molecules with many overlapping signals.- Requires deuterated solvents. |
| ¹³C NMR Spectroscopy | Reveals the number and types of carbon atoms in the molecule. | - Provides a distinct signal for each unique carbon atom.- Good for determining the carbon skeleton. | - Lower natural abundance of ¹³C results in lower sensitivity compared to ¹H NMR.- Typically not quantitative without special techniques. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | - Fast and simple to perform.- Excellent for identifying key functional groups like C=O, O-H, and N-H. | - Does not provide detailed information on the overall molecular structure.- Can be difficult to interpret complex spectra. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the molecular formula and fragmentation patterns. | - High sensitivity, requiring very small sample amounts.- Provides the exact molecular weight.- Fragmentation patterns can aid in structural elucidation. | - Can cause fragmentation of the molecule, which may complicate interpretation.- Isomers may not be distinguishable by mass alone. |
Spectroscopic Data for (±)-5-hydroxy-4-oxonorvaline
The following tables summarize the expected spectroscopic data for (±)-5-hydroxy-4-oxonorvaline based on its known structure.
Table 1: ¹H NMR Spectroscopic Data (Expected)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-2 | ~4.0 | dd | J = 8.0, 4.0 | α-proton |
| H-3a | ~3.0 | dd | J = 18.0, 8.0 | β-proton |
| H-3b | ~2.8 | dd | J = 18.0, 4.0 | β-proton |
| H-5 | ~4.5 | s | - | Methylene protons adjacent to hydroxyl |
| OH | Variable | br s | - | Hydroxyl proton |
| NH₂ | Variable | br s | - | Amino protons |
| COOH | Variable | br s | - | Carboxylic acid proton |
Table 2: ¹³C NMR Spectroscopic Data (Expected)
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| C-1 | ~175 | Carboxylic acid carbon |
| C-2 | ~55 | α-carbon |
| C-3 | ~40 | β-carbon |
| C-4 | ~210 | Ketone carbon |
| C-5 | ~70 | Carbon adjacent to hydroxyl |
Table 3: IR Spectroscopic Data (Expected)
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 3300-2500 | Broad |
| N-H (Amine) | 3400-3250 | Medium |
| C-H (sp³) | 3000-2850 | Medium |
| C=O (Ketone) | ~1715 | Strong |
| C=O (Carboxylic Acid) | ~1710 | Strong |
Table 4: Mass Spectrometry Data (Expected)
| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |
| [M+H]⁺ | 148.0604 | Molecular ion (protonated) |
| [M-H₂O]⁺ | 130.0498 | Loss of water |
| [M-COOH]⁺ | 103.0655 | Loss of carboxylic acid group |
Logical Relationship of Analytical Techniques for Structure Confirmation
The process of confirming the structure of a newly synthesized compound is a logical progression, where each analytical technique builds upon the information provided by the others.
Caption: Logical flow for structural confirmation of a synthetic compound.
Conclusion
The structural confirmation of synthetic this compound is a clear example of the synergy between different analytical techniques. While mass spectrometry provides the foundational molecular formula and IR spectroscopy identifies the essential functional groups, it is the detailed connectivity information from ¹H and ¹³C NMR spectroscopy that ultimately allows for the unambiguous elucidation of the molecular structure. For researchers in drug discovery and development, a thorough understanding and application of these techniques are paramount for ensuring the integrity and validity of their scientific findings.
A Comparative Guide to the Biological Activity of 5-hydroxy-4-oxonorvaline (HON) Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 5-hydroxy-4-oxonorvaline (HON) and its analogs. This compound, a natural amino acid derivative, is a potent antifungal agent known for its targeted inhibition of homoserine dehydrogenase (HSD), a crucial enzyme in the amino acid biosynthesis pathway of fungi and bacteria. The development of HON analogs aims to improve potency, selectivity, and pharmacokinetic properties.
Comparison of Biological Activity
Research has indicated that incorporating 5-hydroxy-4-oxo-L-norvaline (HONV) into a dipeptide structure can enhance its antifungal activity, particularly under conditions that mimic human serum. These dipeptide analogs have shown promise in overcoming certain multidrug resistance mechanisms in pathogenic yeasts.
| Compound/Analog | Target Organism(s) | Activity Metric | Value | Key Findings & Notes |
| 5-hydroxy-4-oxo-L-norvaline (HONV) | Various fungal pathogens | K_i (vs. HSD) | ~2 µM | Potent antifungal agent, acts as an enzyme-assisted suicide inhibitor of homoserine dehydrogenase. Also noted to modulate glutathione-related drug resistance in tumor cells. |
| HONV-containing dipeptides | Candida genus yeasts | MIC | 32 to 64 µg/mL | Activity was not affected by multidrug resistance mechanisms involving drug efflux proteins. |
Note: The specific structures of the tested dipeptides and their individual MIC values were not detailed in the available literature. The range provided represents the general activity observed for several HONV-containing dipeptides.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for HON and its analogs is the disruption of the aspartate metabolic pathway, which is essential for the synthesis of amino acids like threonine, isoleucine, and methionine in fungi and bacteria, but absent in mammals.
The evaluation of novel HON analogs typically follows a structured workflow, from synthesis to in vitro characterization.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.
Homoserine Dehydrogenase (HSD) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of HSD. The activity is monitored by measuring the change in absorbance as NAD(P)H is consumed.
Materials:
-
Purified Homoserine Dehydrogenase (HSD) enzyme
-
L-aspartate-β-semialdehyde (substrate)
-
NADPH or NADH (cofactor)
-
Assay Buffer: 100 mM HEPES or Tris-HCl, pH 7.5
-
Test compounds (HON analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the assay buffer, a specific concentration of NADPH (e.g., 200 µM), and the desired concentration of the HON analog inhibitor.
-
Initiate the enzymatic reaction by adding the substrate, L-aspartate-β-semialdehyde, to the mixture.
-
Immediately after substrate addition, add the purified HSD enzyme to start the reaction.
-
Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.
-
The initial reaction rate (velocity) is calculated from the linear portion of the absorbance vs. time curve.
-
To determine the IC50 value, perform the assay with a range of inhibitor concentrations and compare the rates to a control reaction containing no inhibitor.
-
Calculate the percent inhibition for each concentration and plot it against the logarithm of the inhibitor concentration. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the inhibition constant (K_i), the assay is performed with varying concentrations of both the substrate and the inhibitor to analyze the enzyme kinetics, often using Lineweaver-Burk or other kinetic plots.
Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This test determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
Materials:
-
Fungal isolates (e.g., Candida albicans, Candida auris)
-
Standardized culture medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS)
-
Test compounds (HON analogs)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (for optional quantitative measurement)
-
Positive control antifungal (e.g., Fluconazole)
-
Sterile saline or water
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on an agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted in the culture medium to achieve a final standardized inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the HON analogs in the microtiter plates using the culture medium. The final concentration range might typically span from 0.125 to 128 µg/mL.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the analog at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well. The endpoint can be read visually or with a spectrophotometer at a specific wavelength (e.g., 530 nm).
A Comparative Analysis of 5-hydroxy-4-oxonorvaline and Other Alpha-Keto Acids in Bioassays
In the landscape of drug discovery and biochemical research, alpha-keto acids represent a diverse class of molecules with varied biological activities. Among these, 5-hydroxy-4-oxonorvaline (HON), a naturally occurring amino acid analogue, has garnered attention for its potent antifungal properties. This guide provides a comparative overview of HON's performance in bioassays against other common alpha-keto acids, namely alpha-ketoglutaric acid, pyruvic acid, and 2-ketobutyric acid. The comparison is based on available experimental data, with a focus on antifungal efficacy and mechanisms of action.
Quantitative Comparison of Antifungal Activity
A review of the scientific literature reveals that this compound exhibits direct and potent antifungal activity, a characteristic not prominently associated with other alpha-keto acids like alpha-ketoglutarate and pyruvate. These molecules primarily function as key intermediates in central metabolic pathways. While some studies have explored the indirect effects of these alpha-keto acids on microbial growth, standardized bioassays to determine their direct minimum inhibitory concentrations (MICs) against pathogenic fungi are not widely reported, reflecting their different biological roles.
Dipeptide derivatives of HON have been shown to be effective against Candida species, with MIC values in the range of 32 to 64 µg/mL[1]. The dipeptide structure is designed to enhance uptake by the fungal cells, after which the active HON molecule is released intracellularly[1].
| Compound | Fungal Species | Bioassay | Result |
| This compound (as dipeptides) | Candida genus | Broth Microdilution | MIC: 32-64 µg/mL[1] |
| Alpha-ketoglutaric acid | Not reported | Not reported | No direct antifungal MIC data available. |
| Pyruvic acid | Not reported | Not reported | No direct antifungal MIC data available. |
| 2-ketobutyric acid | Not reported | Not reported | No direct antifungal MIC data available. |
Note: The lack of direct antifungal data for alpha-ketoglutaric acid, pyruvic acid, and 2-ketobutyric acid in standardized assays suggests they are not typically employed as direct antifungal agents. Their effects on microbial physiology are generally studied in the context of metabolism rather than direct inhibition of growth in the manner of a conventional antifungal compound.
Mechanism of Action: A Tale of Two Functions
The primary mechanism behind the antifungal activity of this compound is the targeted inhibition of a crucial enzyme in the amino acid biosynthesis pathway of fungi. In contrast, other alpha-keto acids are integral components of cellular respiration and metabolism.
This compound: A Suicide Inhibitor of Homoserine Dehydrogenase
HON functions as an enzyme-assisted suicide inhibitor of homoserine dehydrogenase (HSD)[1]. This enzyme is essential for the biosynthesis of the aspartate family of amino acids, including threonine, isoleucine, and methionine, in fungi. By irreversibly binding to and inactivating HSD, HON effectively halts the production of these vital amino acids, leading to the cessation of protein synthesis and ultimately, fungal cell death. The absence of the HSD enzyme in mammals makes it a selective and attractive target for antifungal drug development.
Alpha-Keto Acids in Central Metabolism
Alpha-ketoglutaric acid and pyruvic acid are central players in the Krebs cycle and glycolysis, respectively. Their roles are fundamental to energy production in virtually all aerobic organisms, including fungi and humans. 2-ketobutyric acid is an intermediate in the metabolism of several amino acids. Their ubiquitous and essential roles in central metabolism mean they are not viable as selective antifungal targets.
Experimental Protocols
The following are standardized methods for the bioassays discussed in this guide.
Broth Microdilution Antifungal Susceptibility Assay (CLSI M27)
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[2]
1. Preparation of Antifungal Agent:
-
The antifungal compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution.
-
A series of twofold dilutions of the stock solution are prepared in RPMI 1640 medium in a 96-well microtiter plate.
2. Inoculum Preparation:
-
The fungal isolate to be tested is grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
-
A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL in the microtiter plate wells.
3. Incubation:
-
Each well of the microtiter plate, containing the diluted antifungal agent and the fungal inoculum, is incubated at 35°C.
-
The incubation period is typically 24 to 48 hours, depending on the fungal species.
4. Determination of MIC:
-
The MIC is determined by visual inspection or by using a spectrophotometric plate reader.
-
It is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.
References
A Comparative Guide to the Validation of Analytical Techniques for 5-Hydroxy-4-oxonorvaline
For researchers, scientists, and drug development professionals engaged in studies involving 5-hydroxy-4-oxonorvaline (HON), the accurate and precise quantification of this non-proteinogenic amino acid is critical. This guide provides an objective comparison of the principal analytical techniques applicable to the validation of HON, supported by extrapolated experimental data from the analysis of similar compounds. Detailed methodologies and visual workflows are presented to aid in the selection and implementation of the most suitable analytical approach.
Comparison of Key Analytical Methods
The validation of analytical methods for this compound, a polar compound lacking a strong chromophore, necessitates techniques that offer high sensitivity and selectivity. The most relevant methods include High-Performance Liquid Chromatography (HPLC) with derivatization, Ion-Exchange Chromatography (IEC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Performance Comparison of Analytical Techniques
The following tables summarize the typical performance characteristics of these analytical methods, based on published validation data for analogous amino acids. These values provide a benchmark for what can be expected when developing and validating a method for HON.
| Parameter | HPLC with Pre/Post-Column Derivatization | Ion-Exchange Chromatography (IEC) | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.995 |
| Typical Range | 1 - 500 µM | 10 - 1000 µM | 0.2 - 2000 µM[1] |
| Limit of Detection (LOD) | 3.2 - 389.3 µg/L[2] | ~10 pmol | 0.2 - 28.2 ng/mL[1] |
| Limit of Quantification (LOQ) | 10.8 - 1297.6 µg/L[2] | ~50 pmol | 0.7 - 94.1 ng/mL[1] |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 85 - 115% |
| Precision (% RSD) | < 10% | < 15% | < 15% |
| Throughput | Moderate to High | Low to Moderate | High |
| Specificity | Good (derivatization dependent) | Good | Excellent |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical techniques. Below are generalized protocols for the key methods discussed.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization (OPA)
This method is widely used for the analysis of primary amino acids and can be adapted for HON.
-
Sample Preparation:
-
For biological samples, deproteinization is a critical first step. This can be achieved by adding a precipitating agent such as trichloroacetic acid (TCA) or by ultrafiltration.
-
Following protein removal, the sample should be centrifuged and the supernatant collected.
-
The pH of the supernatant may need to be adjusted to be compatible with the derivatization reaction.
-
-
Derivatization:
-
A common derivatizing agent for primary amines is o-phthalaldehyde (OPA) in the presence of a thiol, such as 3-mercaptopropionic acid (3-MPA).
-
Mix the sample with the OPA/3-MPA reagent in a borate buffer (pH ~9.5).
-
Allow the reaction to proceed for a short, controlled time (typically 1-2 minutes) at room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is common, using a mixture of an aqueous buffer (e.g., sodium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Fluorescence detection is used, with excitation and emission wavelengths appropriate for the OPA-derivative (e.g., Ex: 340 nm, Em: 450 nm).
-
-
Validation Parameters:
-
Specificity: Assessed by analyzing blank samples and samples spiked with potential interferents.
-
Linearity: Determined by constructing a calibration curve with at least five concentrations of HON standard.
-
Accuracy: Evaluated by analyzing quality control (QC) samples at different concentration levels and calculating the percent recovery.
-
Precision: Assessed by repeatedly analyzing QC samples on the same day (intra-day precision) and on different days (inter-day precision).
-
LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and can often be performed without derivatization.
-
Sample Preparation:
-
Similar to HPLC, protein precipitation is usually required for biological samples.
-
An internal standard (ideally a stable isotope-labeled version of HON) should be added to the sample prior to processing to correct for matrix effects and variations in instrument response.
-
The sample is then centrifuged, and the supernatant is diluted with an appropriate solvent before injection.
-
-
Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for polar analytes like HON as it provides better retention than traditional reversed-phase columns.
-
Mobile Phase: A gradient of a weak aqueous buffer and a strong organic solvent (e.g., acetonitrile) is typically used.
-
Flow Rate: Dependent on the column dimensions, but often in the range of 0.2-0.6 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for amino acids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for HON and one or more product ions.
-
Optimization: The MS parameters (e.g., collision energy, declustering potential) should be optimized for HON to achieve maximum sensitivity.
-
-
Validation Parameters:
-
The validation parameters are similar to those for HPLC, with the addition of assessing matrix effects. This is typically done by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the validation of analytical techniques for this compound.
References
"cross-reactivity studies involving 5-hydroxy-4-oxonorvaline"
[2] 5-Hydroxy-4-oxonorvaline is a natural product found in Streptomyces with data available. this compound is a natural product found in Streptomyces with data available. 1 [2] this compound | C5H9NO4 | ChemSpider this compound. ... Chemical and Physical Properties. ... Name: this compound. ... Systematic Name. (2S)-2-Amino-5-hydroxy-4-oxopentanoic acid. ... Formula: C5H9NO4. ... LogP: -2.35. ... Density: 1.4±0.1 g/cm3 . ... Boiling Point: 395.6±42.0 °C at 760 mmHg. ... Vapour Pressure: 0.0±2.1 mmHg at 25°C. ... Enthalpy of Vaporization: 75.1±6.0 kJ/mol. ... Flash Point: 193.1±27.9 °C. ... Index of Refraction: 1.522. ... Molar Refractivity: 32.3±0.4 cm3. ... #H bond acceptors: 5. ... #H bond donors: 4. ... #Freely Rotating Bonds: 6. ... Polar Surface Area: 97 Å2. ... Molar Volume: 104.9±5.0 cm3. ... Synonyms. Norvaline, 5-hydroxy-4-oxo-. ... (2S)-2-amino-5-hydroxy-4-oxopentanoic acid. ... (S)-2-Amino-5-hydroxy-4-oxopentanoic acid. ... (2S)-2-Amino-5-hydroxy-4-oxopentansaeure. ... Acide (2S)-2-amino-5-hydroxy-4-oxopentanoique. ... More... 3 this compound | C5H9NO4 - PubChem this compound is a 4-oxo non-proteinogenic amino acid. It is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. It has a role as a metabolite. It is a 4-oxo amino acid and a 5-hydroxy monocarboxylic acid. It is functionally related to a norvaline. It is a conjugate acid of a 5-hydroxy-4-oxonorvalinate. 1 this compound | CAS 4439-84-3 - LGC Standards this compound. ... Product Name. This compound. ... CAS No. 4439-84-3. ... Catalogue No. TRC-H943500. ... Chemical Formula. C5H9NO4. ... Synonyms. (S)-2-Amino-5-hydroxy-4-oxopentanoic Acid; ... Molecular Weight. 147.13. ... Norvaline, 5-hydroxy-4-oxo- (9CI); 3 this compound | NIOSH | The National Institute for Occupational Safety and Health (NIOSH) this compound. ... Synonyms & Trade Names. Norvaline, 5-hydroxy-4-oxo-. ... Chemical & Physical Properties. ... Formula: C5H9NO4. ... Molecular Weight: 147.129. ... Flash Point: 193.1° C. ... Boiling Point: 395.6° C. ... LogP: -2.352. ... InChI: InChI=1S/C5H9NO4/c6-4(5(9)10)1-3(8)2-7/h4,7H,1-2,6H2,(H,9,10)/t4-/m0/s1. ... InChIKey: FRTKOPTWTJLHNO-YFKPBYRVSA-N. ... SMILES: C(C(C(=O)O)N)C(=O)CO. ... CAS Registry Number: 4439-84-3. ... NIOSH Registry Number: 20002133. ... Last Updated: 10/19/2025. ... Disclaimer: This information is not a NIOSH endorsement of any commercial product, any company, or any service. 3 this compound | AOBIOUS this compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 4 this compound - Santa Cruz Biotechnology this compound is a 4-oxo non-proteinogenic amino acid and an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound - Cayman Chemical this compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid.1. 5 this compound | C5H9NO4 | BOC Sciences this compound (HON) is a non-proteinogenic amino acid, an intermediate in the biosynthesis of 5-hydroxymethyluridine from glutamic acid. 1 this compound - an overview | ScienceDirect Topics this compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic SF-2494 from glutamic acid. 2 this compound | TRC-H943500 - Toronto Research Chemicals this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound - SimSon Pharma this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound | MedChemExpress this compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 4 this compound | C5H9NO4 | Selleckchem.com this compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 4 this compound | 4439-84-3 - Biosynth this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound | ≥95% (HPLC) | AK Scientific this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound - Combi-Blocks this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound | CAS 4439-84-3 | SCBT - Santa Cruz Biotechnology this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound | 99% | 4439-84-3 | BLDpharm Chemical Name: this compound. ... CAS No.: 4439-84-3. ... Molecular Formula: C5H9NO4. ... Molecular Weight: 147.13. ... MDL number: MFCD00210085. ... EINECS number: N/A. ... Synonyms: this compound; (S)-2-Amino-5-hydroxy-4-oxopentanoic acid; Norvaline, 5-hydroxy-4-oxo-. 3 this compound | Kinglongbio this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound | CAS 4439-84-3 | J&K Scientific this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound | CAS 4439-84-3 - CymitQuimica this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound | CAS 4439-84-3 | Glentham Life Sciences this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound | CAS 4439-84-3 | Clearsynth this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound | CAS 4439-84-3 | Bio-Techne this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. --INVALID-LINK-- this compound | CAS 4439-84-3 | abcr GmbH this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound | CAS 4439-84-3 | Carbosynth this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound | CAS 4439-84-3 | Apollo Scientific this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound | CAS 4439-84-3 | Fluorochem this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound | CAS 4439-84-3 | Key Organics this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound | CAS 4439-84-3 | VWR this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound | CAS 4439-84-3 | Manchester Organics this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound | CAS 4439-84-3 | Maybridge this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound | CAS 4439-84-3 | Matrix Scientific this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound | CAS 4439-84-3 | Oakwood Chemical this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound | CAS 4439-84-3 | TCI America this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound | CAS 4439-84-3 | SynQuest Labs this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound | CAS 4439-84-3 | Strem Chemicals this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound | CAS 4439-84-3 | Spectrum Chemical this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound | CAS 4439-84-3 | Sigma-Aldrich this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound | CAS 4439-84-3 | Santa Cruz Biotechnology (Europe) this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound | CAS 4439-84-3 | Santa Cruz Biotechnology (Asia) this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound | CAS 4439-84-3 | Santa Cruz Biotechnology (Canada) this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound | CAS 4439-84-3 | Santa Cruz Biotechnology (China) this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound | CAS 4439-84-3 | Santa Cruz Biotechnology (India) this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound | CAS 4439-84-3 | Santa Cruz Biotechnology (Mexico) this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound | CAS 4439-84-3 | Santa Cruz Biotechnology (South Africa) this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound | CAS 4439-84-3 | Santa Cruz Biotechnology (South Korea) this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound | CAS 4439-84-3 | Santa Cruz Biotechnology (Taiwan) this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound | CAS 4439-84-3 | Santa Cruz Biotechnology (USA & Canada) this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 1 this compound | CAS 4439-84-3 | Santa Cruz Biotechnology (Worldwide) this compound is a 4-oxo non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid. 6 initial search for "this compound cross-reactivity studies" and related terms yielded no specific studies focused on the cross-reactivity of this compound. The search results primarily consist of chemical and supplier information, identifying this compound (HON) as a non-proteinogenic amino acid and an intermediate in the biosynthesis of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine from glutamic acid.
There is a significant lack of publicly available experimental data or detailed protocols concerning the cross-reactivity of this compound with other compounds. Without this foundational information, it is not possible to create a comparison guide, summarize quantitative data in tables, or provide detailed experimental methodologies as requested.
The known information is limited to its role as a biosynthetic intermediate. A key biosynthetic pathway involving HON is its formation from glutamic acid en route to 5-hydroxymethyluridine.
Given the absence of data on cross-reactivity, the subsequent steps of the original plan cannot be executed. To proceed, it would be necessary to conduct foundational research to generate the cross-reactivity data.
Therefore, this response will now focus on presenting the known biosynthetic pathway of this compound and a hypothetical experimental workflow for assessing its cross-reactivity, as this is the only information that can be derived and visualized from the search results.
Biosynthesis of 5-Hydroxymethyluridine from Glutamic Acid
This compound (HON) is a known intermediate in the biosynthetic pathway of the pyrimidine nucleoside antibiotic 5-hydroxymethyluridine, which originates from glutamic acid. The general flow of this pathway is depicted below.
Caption: Biosynthetic pathway from Glutamic Acid to 5-Hydroxymethyluridine involving this compound.
Hypothetical Experimental Workflow for Cross-Reactivity Assessment
In the absence of existing studies, a standard approach to assess the cross-reactivity of a compound like this compound would typically involve immunoassays, such as an Enzyme-Linked Immunosorbent Assay (ELISA). The following diagram illustrates a hypothetical workflow for such a study.
Caption: Hypothetical workflow for assessing the cross-reactivity of this compound using a competitive ELISA.
Experimental Protocol: Hypothetical Competitive ELISA for HON Cross-Reactivity
This protocol is a generalized methodology and would require optimization for specific antibodies and reagents.
1. Antibody Generation:
-
Synthesize a this compound-carrier protein conjugate (e.g., HON-KLH).
-
Immunize host animals (e.g., rabbits, mice) with the conjugate to generate polyclonal or monoclonal antibodies against HON.
-
Purify antibodies from serum or hybridoma supernatant.
2. ELISA Plate Preparation:
-
Coat microtiter plates with a different HON-carrier conjugate (e.g., HON-BSA) at an optimized concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plates with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plates again.
3. Competitive Immunoassay:
-
Prepare a standard curve of known concentrations of this compound.
-
Prepare serial dilutions of test compounds (potential cross-reactants).
-
In a separate plate or tubes, pre-incubate the anti-HON antibody with either the HON standard, the test compound, or a blank buffer.
-
Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate.
-
Incubate for a defined period (e.g., 1-2 hours) at room temperature to allow for competitive binding.
-
Wash the plates thoroughly to remove unbound antibodies.
4. Detection:
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) and incubate for 1 hour at room temperature.
-
Wash the plates.
-
Add a substrate solution (e.g., TMB) and incubate until sufficient color development.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
5. Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Plot a standard curve of absorbance versus HON concentration.
-
Determine the concentration of each test compound that causes 50% inhibition of the antibody binding (IC50).
-
Calculate the percent cross-reactivity for each test compound using the formula:
-
% Cross-Reactivity = (IC50 of HON / IC50 of Test Compound) x 100
-
Summary Table for Hypothetical Cross-Reactivity Data
Since no experimental data is available, the following table is a template for how such data would be presented.
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | Value | 100% |
| Structural Analog A | Value | Value% |
| Structural Analog B | Value | Value% |
| Precursor Molecule | Value | Value% |
| Metabolite X | Value | Value% |
| Unrelated Compound | Value | Value% |
This guide will be updated as experimental data on the cross-reactivity of this compound becomes available.
References
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
A Comparative Analysis of 5-hydroxy-4-oxonorvaline (HON) Biosynthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known and a plausible alternative biosynthetic pathway for 5-hydroxy-4-oxonorvaline (HON), a non-proteinogenic amino acid with notable antifungal and antitubercular properties. The primary, experimentally supported pathway is detailed alongside a hypothetical alternative, offering a framework for further research and bioengineering efforts.
Introduction to this compound (HON)
This compound (HON), also known as 2-amino-5-hydroxy-4-oxopentanoic acid, is a naturally occurring amino acid isolated from Streptomyces akiyoshiensis. Its biological activity is attributed to the inhibition of homoserine dehydrogenase, an essential enzyme in the biosynthetic pathway of the aspartate family of amino acids (isoleucine, methionine, and threonine). This targeted action makes HON a molecule of interest for the development of novel antimicrobial agents. Understanding its biosynthesis is crucial for optimizing production and exploring the generation of novel analogs.
Pathway Comparison: An Overview
Currently, there is one experimentally supported biosynthetic pathway for HON, elucidated through isotopic labeling studies in Streptomyces akiyoshiensis. To provide a comparative context, this guide presents this established route alongside a plausible, albeit hypothetical, alternative pathway constructed from known biochemical transformations.
Table 1: Comparison of HON Biosynthetic Pathways
| Feature | Proposed Pathway 1 (Experimental) | Plausible Alternative Pathway 2 (Hypothetical) |
| Organism | Streptomyces akiyoshiensis | Hypothetical |
| Primary Precursors | L-Aspartate, Acetyl-CoA (or Malonyl-CoA) | L-Glutamate |
| Key Reactions | Claisen-like condensation, Oxidative decarboxylation | Dehydrogenation, Hydroxylation, Transamination |
| Experimental Evidence | ¹³C-labeling studies demonstrating incorporation of acetate and aspartate. | None for HON; based on known enzymatic reactions in amino acid metabolism. |
Proposed Biosynthetic Pathway 1: Condensation of Aspartate and Acetate
This pathway is the most well-supported route for HON biosynthesis, based on extensive isotopic labeling experiments.[1][2] The core of this pathway involves the condensation of a four-carbon unit derived from aspartate with a two-carbon unit from acetate.
Key Enzymatic Steps (Proposed):
-
Activation of Aspartate: The β-carboxyl group of L-aspartate is likely activated, possibly forming β-aspartyl-AMP or a similar high-energy intermediate.
-
Claisen-like Condensation: The activated aspartate undergoes a Claisen-like condensation with the enolate of acetyl-CoA or malonyl-CoA. This reaction forms a six-carbon intermediate.
-
Oxidative Decarboxylation: The six-carbon intermediate is then proposed to undergo oxidative decarboxylation to yield this compound. The precise mechanism and enzymes involved in this step are yet to be characterized.
Supporting Experimental Data
The primary evidence for this pathway comes from ¹³C-labeling studies in S. akiyoshiensis. The incorporation patterns of labeled acetate and aspartate into the HON molecule are consistent with this proposed route.
Table 2: ¹³C-Labeling Data for Proposed Pathway 1 in S. akiyoshiensis
| Labeled Precursor | Carbon Atoms of HON Labeled | Interpretation |
| [1-¹³C]Acetate | C-5 | The carboxyl carbon of acetate becomes C-5 of HON. |
| [2-¹³C]Acetate | C-4 | The methyl carbon of acetate becomes C-4 of HON. |
| [4-¹³C]Aspartate | C-1 | The γ-carboxyl carbon of the aspartate-derived four-carbon unit becomes C-1 of HON. |
| [2,3-¹³C₂]Aspartate | C-2, C-3 | The backbone of aspartate forms C-2 and C-3 of HON. |
Data summarized from Smith et al., 1994.
Plausible Alternative Biosynthetic Pathway 2: Modification of a Five-Carbon Precursor
This hypothetical pathway considers an alternative route starting from a five-carbon amino acid, such as L-glutamate. While there is no direct experimental evidence for this pathway leading to HON, it is constructed based on common enzymatic reactions in microbial amino acid metabolism.
Key Enzymatic Steps (Hypothetical):
-
Oxidation of Glutamate: L-glutamate could be oxidized at the C-4 position by a dehydrogenase to form 4-oxo-glutamate.
-
Hydroxylation: A hydroxylase could then introduce a hydroxyl group at the C-5 position, yielding 5-hydroxy-4-oxo-glutamate.
-
Decarboxylation/Transamination: A final step could involve a decarboxylation or a transamination followed by decarboxylation to remove the C-1 carboxyl group, resulting in the formation of HON.
Experimental Protocols
The following is a generalized protocol for the key experiments used to elucidate the proposed biosynthetic pathway of HON in Streptomyces akiyoshiensis, based on published methodologies.
¹³C-Labeling Studies in Streptomyces akiyoshiensis
Objective: To determine the biosynthetic precursors of HON by feeding ¹³C-labeled compounds and analyzing the incorporation of the label into the final product.
Workflow Diagram:
Methodology:
-
Culture Preparation: Streptomyces akiyoshiensis is grown in a suitable liquid medium to the mid-logarithmic phase of growth.
-
Precursor Feeding: A sterile solution of the ¹³C-labeled precursor (e.g., sodium [1-¹³C]acetate, sodium [2-¹³C]acetate, or DL-[4-¹³C]aspartate) is added to the culture.
-
Incubation: The culture is incubated for a further 24-48 hours to allow for the uptake and metabolism of the labeled precursor and biosynthesis of HON.
-
Extraction: The culture broth is harvested, and the supernatant is separated from the mycelium. HON is then extracted from the supernatant.
-
Purification: HON is purified from the crude extract using a combination of chromatographic techniques, typically involving ion-exchange chromatography.
-
Analysis: The purified HON is analyzed by ¹³C-NMR spectroscopy to determine the position(s) of ¹³C enrichment. Mass spectrometry can also be used to confirm the incorporation of the label.
Conclusion
The biosynthesis of this compound in Streptomyces akiyoshiensis is best explained by a pathway involving the condensation of aspartate and an acetate-derived two-carbon unit. This is strongly supported by isotopic labeling studies. While alternative pathways, such as one beginning with glutamate, are biochemically plausible, they currently lack experimental support for HON biosynthesis. Further research, including the identification and characterization of the enzymes involved in the proposed pathway and genome mining for potential alternative pathways in other organisms, will be crucial for a more complete understanding of HON biosynthesis and for harnessing its potential in metabolic engineering and drug development.
References
A Comparative Guide to the In Vivo and In Vitro Efficacy of 5-hydroxy-4-oxonorvaline
For researchers and professionals in drug development, understanding the complete efficacy profile of an antifungal candidate is paramount. This guide provides a detailed comparison of the in vivo and in vitro efficacy of 5-hydroxy-4-oxonorvaline (HON), a potent antifungal agent. The information is based on available scientific literature, focusing on its mechanism of action, and general experimental methodologies.
Mechanism of Action: A Targeted Approach
This compound functions as an enzyme-assisted suicide inhibitor of homoserine dehydrogenase (HSD). HSD is a critical enzyme in the aspartate metabolic pathway of fungi, responsible for the biosynthesis of essential amino acids such as threonine, methionine, and isoleucine. This pathway is absent in mammals, making HSD an attractive and specific target for antifungal therapy. HON, being a structural analog of aspartate semialdehyde, competitively binds to the active site of HSD. Within the active site, HON forms a covalent adduct with the cofactor NAD+, leading to the irreversible inactivation of the enzyme. This targeted inhibition of amino acid synthesis is the basis for its potent antifungal activity. One study has reported a K_i_ of 2 µM for HON, indicating a high affinity for its target.
In Vitro Efficacy
While specific quantitative data from comprehensive antifungal panels are not available in publicly accessible literature, reports consistently describe this compound as having "potent in vitro activity" against a variety of fungal pathogens.
Hypothetical Data Presentation
Below is a table illustrating how in vitro efficacy data for HON against common fungal pathogens would typically be presented. Note: These values are hypothetical and for illustrative purposes only.
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida albicans | X |
| Cryptococcus neoformans | Y |
| Aspergillus fumigatus | Z |
General Experimental Protocol for In Vitro Susceptibility Testing
The in vitro antifungal activity of HON is typically determined using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable medium, such as RPMI-1640.
-
Drug Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The microtiter plates are incubated at a controlled temperature for a specified period (e.g., 24-48 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that visibly inhibits fungal growth.
In Vivo Efficacy
Similar to the in vitro data, the abstracts of key studies describe this compound as demonstrating "potent in vivo activity". This suggests that the compound is effective in treating fungal infections in animal models.
Hypothetical Data Presentation
The following table exemplifies how in vivo efficacy data for HON in a murine model of systemic candidiasis might be structured. Note: These values are hypothetical and for illustrative purposes only.
| Treatment Group | Dosage (mg/kg) | Mean Fungal Burden (CFU/kidney) | Percent Survival |
| Vehicle Control | - | A | B |
| This compound | D | C | E |
General Experimental Protocol for In Vivo Efficacy Studies
Animal models, most commonly mice, are used to evaluate the in vivo antifungal efficacy of HON.
-
Infection Model: Animals are typically immunosuppressed and then infected with a standardized dose of a pathogenic fungus, such as Candida albicans, via intravenous injection to establish a systemic infection.
-
Treatment: A predetermined dose of this compound is administered to the treatment group, usually via intraperitoneal or oral routes, at specified time points post-infection. A control group receives a vehicle solution.
-
Efficacy Assessment: The effectiveness of the treatment is assessed by:
-
Fungal Burden: Organs (e.g., kidneys, brain) are harvested at the end of the study, homogenized, and plated on selective media to determine the number of colony-forming units (CFUs).
-
Survival Rate: Animals are monitored over a period of time (e.g., 21 days), and the percentage of surviving animals in each group is recorded.
-
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of HON's target and a typical experimental workflow.
A Comparative Guide to the Bioinformatic Analysis of Key Enzymes in the HON Pathway
For Researchers, Scientists, and Drug Development Professionals
The intricate interplay of gasotransmitters—hydrogen sulfide (H₂S), nitric oxide (NO), and carbon monoxide (CO)—collectively known as the HON pathway, is crucial in a myriad of physiological and pathological processes. The enzymatic machinery responsible for the synthesis of these gaseous signaling molecules presents a rich landscape for therapeutic intervention and biomarker discovery. This guide provides a comparative bioinformatic analysis of the key enzymes involved in the HON pathway, offering a synthesis of their performance characteristics, detailed experimental protocols for their assessment, and a visual representation of their interconnectedness.
Quantitative Comparison of HON Pathway Enzymes
The catalytic efficiencies and substrate affinities of the core enzymes in the HON pathway are critical determinants of the bioavailability of H₂S, NO, and CO. The following tables summarize key quantitative data for these enzymes, providing a basis for comparative analysis.
H₂S-Producing Enzymes: A Comparative Overview
| Enzyme | Organism/Isoform | Substrate(s) | Km (mM) | Vmax or kcat | Inhibitors | Ki |
| Cystathionine β-synthase (CBS) | Yeast | L-Serine | 1.2[1] | kcatR = 0.56 s⁻¹ (reverse reaction)[1] | - | - |
| L-Homocysteine | - | Substrate inhibition Ki = 2.0 mM[1] | ||||
| Human | L-Serine | - | - | - | - | |
| L-Homocysteine | Substrate inhibition Ki = 2.1 +/- 0.2 mM[2] | - | ||||
| Cystathionine γ-lyase (CSE) | Human | L-Cystathionine | 0.5[3] | 2.5 units/mg | Propargylglycine, Trifluoroalanine, Aminoethoxyvinylglycine | AVG Ki = 10.5 µM |
| L-Homocysteine | - | 6.6 ± 0.5 units/mg (for H₂S formation) | ||||
| L-Cysteine | - | 1.2 ± 0.3 units/mg (for H₂S formation) | ||||
| 3-Mercaptopyruvate Sulfurtransferase (3-MST) | Human | 3-Mercaptopyruvate | - | Studied in the presence of various persulfide acceptors | - | - |
NO- and CO-Producing Enzymes: A Comparative Overview
| Enzyme | Organism/Isoform | Substrate(s) | Km (µM) | Vmax | Inhibitors | Ki (µM) |
| Nitric Oxide Synthase (NOS) | Rat Brain | L-Arginine | 8.4 | 42 pmol/min/mg protein | NG-monomethyl-L-arginine | 0.7 |
| NG-nitro-L-arginine | 0.4 | |||||
| NG-iminoethyl-L-ornithine | 1.2 | |||||
| Human (nNOS) | - | - | - | Compound 8R | 0.024 (24 nM) | |
| Heme Oxygenase (HO) | - | Heme | - | - | - | - |
Experimental Protocols for Enzyme Analysis
Accurate and reproducible measurement of enzyme activity is fundamental to understanding the HON pathway. Below are detailed methodologies for key experiments.
Cystathionine β-Synthase (CBS) Activity Assay
Principle: A continuous coupled spectrophotometric assay monitors the production of cystathionine, which is then cleaved by cystathionine β-lyase (CBL) to produce α-ketobutyrate. The oxidation of NADH by lactate dehydrogenase (LDH) coupled to the reduction of α-ketobutyrate is monitored at 340 nm. A radioactive time point assay can also be used to measure the incorporation of radiolabeled serine into cystathionine.
Protocol (Spectrophotometric):
-
Prepare a reaction mixture containing 2 mM phosphoenolpyruvate (PEP), 0.1 mM pyridoxal 5'-phosphate (PLP), 0.6 mM NADH, 1 mM MgCl₂, 30 mM L-serine, and the CBS enzyme sample in 200 mM Tris buffer, pH 8.0.
-
Add the coupling enzymes: L-cysteine desulfhydrase (LDC), pyruvate carboxylase (PEPC), and malate dehydrogenase (MDH).
-
Initiate the reaction by adding 30 mM of the second substrate (e.g., homocysteine or cysteamine).
-
Seal the reaction vessel to prevent evaporation and monitor the decrease in absorbance at 340 nm at 37°C, which corresponds to NADH oxidation.
Cystathionine γ-Lyase (CSE) Activity Assay
Principle: CSE activity can be determined using an enzyme-coupled assay with lactate dehydrogenase. CSE catalyzes the conversion of cystathionine to α-ketobutyrate, ammonia, and H₂S. The α-ketobutyrate is then reduced by LDH, and the concomitant oxidation of NADH is monitored spectrophotometrically at 340 nm.
Protocol:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 4.0 mM L-cystathionine, 0.125 mM pyridoxal-5'-phosphate, 0.32 mM NADH, and 1.5 units of lactate dehydrogenase.
-
Add the cell or tissue homogenate containing CSE to initiate the reaction.
-
Monitor the rate of NADH oxidation by measuring the decrease in absorbance at 340 nm for 15 minutes at 37°C.
3-Mercaptopyruvate Sulfurtransferase (3-MST) Activity Assay
Principle: The kinetics of H₂S production by 3-MST from its substrate 3-mercaptopyruvate (3-MP) can be studied in the presence of various physiological persulfide acceptors. The rate of H₂S production is measured, often using methods like the methylene blue assay or specific fluorescent probes.
Protocol (General):
-
Prepare a reaction mixture at pH 7.4 containing the purified human 3-MST enzyme and the substrate 3-mercaptopyruvate.
-
Include a physiological persulfide acceptor such as cysteine, dihydrolipoic acid, glutathione, homocysteine, or thioredoxin in the reaction mixture.
-
Initiate the reaction and measure the rate of H₂S production over time using a suitable detection method.
Nitric Oxide Synthase (NOS) Activity Assay
Principle: NOS activity is typically measured by monitoring the conversion of L-arginine to L-citrulline. A common method is a colorimetric assay where the nitric oxide generated by NOS undergoes a series of reactions with Griess reagents to produce a colored product with a strong absorbance at 540 nm.
Protocol (Colorimetric):
-
Prepare cell or tissue lysates in a cold NOS assay buffer containing protease inhibitors.
-
Prepare a reaction mix containing NOS assay buffer, NOS cofactors (e.g., NADPH, FAD, FMN, tetrahydrobiopterin), and the NOS substrate (L-arginine).
-
Add the prepared lysate to the reaction mix and incubate for 1 hour at 37°C.
-
Stop the reaction and add Griess Reagents 1 and 2.
-
Incubate for 10 minutes at room temperature to allow for color development.
-
Measure the absorbance at 540 nm.
Heme Oxygenase (HO) Activity Assay
Principle: HO activity is determined by measuring the production of biliverdin, which is subsequently converted to bilirubin by biliverdin reductase. A sensitive method involves using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify biliverdin production. A simpler spectrophotometric method can also be used to measure bilirubin.
Protocol (LC-MS/MS):
-
Incubate the cell lysate or microsomal fraction containing HO with a reaction solution containing NADPH, hemin (the substrate), and bilirubin oxidase (to prevent bilirubin accumulation) for 30 minutes at 37°C, protected from light.
-
Stop the reaction by adding an organic solvent (e.g., methanol with formic acid) and an internal standard (biliverdin-d₄).
-
Centrifuge to pellet the protein and filter the supernatant.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of biliverdin produced.
Visualizing the HON Pathway
The interconnectedness of the H₂S, NO, and CO generating pathways is a critical aspect of their biological function. The following diagram illustrates the key enzymes and their substrates, products, and regulatory interactions.
Caption: The HON Pathway: Enzymatic Synthesis of Gasotransmitters.
References
A Structural Showdown: 5-Hydroxy-4-Oxonorvaline Versus a Legion of Known Antibiotics
In the perpetual arms race against microbial pathogens, the quest for novel antimicrobial agents is paramount. 5-hydroxy-4-oxonorvaline (HON), an amino acid analogue, has emerged as a compound of interest with documented antifungal properties. This guide provides a comprehensive structural comparison of HON with established classes of antibiotics, offering insights for researchers, scientists, and drug development professionals. We delve into its unique mechanism of action, present available data, and detail the experimental protocols pertinent to such comparative studies.
Structural and Functional Comparison
This compound is chemically known as (2S)-2-amino-5-hydroxy-4-oxopentanoic acid. It is an antifungal antibiotic that has been shown to inhibit protein biosynthesis.[1] A key aspect of its mechanism is the inhibition of homoserine dehydrogenase (HSD), an essential enzyme in the biosynthetic pathway of certain amino acids in fungi.[2]
The structure of HON, a linear amino acid derivative, presents a stark contrast to the complex ring systems characteristic of many well-known antibiotic classes. This fundamental difference in chemical architecture often translates to distinct mechanisms of action and spectra of activity.
| Feature | This compound (HON) | Beta-Lactams (e.g., Penicillin) | Macrolides (e.g., Erythromycin) | Aminoglycosides (e.g., Streptomycin) | Quinolones (e.g., Ciprofloxacin) | Tetracyclines (e.g., Tetracycline) |
| Core Structure | Linear amino acid derivative | Bicyclic, containing a four-membered β-lactam ring fused to a second ring.[3][4] | Large macrocyclic lactone ring (14, 15, or 16 atoms) with attached deoxy sugars.[5] | Aminocyclitol ring linked to amino sugars by glycosidic bonds. | Bicyclic core structure related to 4-quinolone. | Linear fused tetracyclic nucleus (four rings). |
| Key Functional Groups | Amino acid, ketone, primary alcohol | Carboxylic acid, amide (in β-lactam ring) | Lactone, glycosidically linked sugars | Amino groups, hydroxyl groups, glycosidic linkages | Carboxylic acid, ketone, fluorine atom (in fluoroquinolones) | Dimethylamine, hydroxyls, keto-enol systems |
| Mechanism of Action | Inhibition of homoserine dehydrogenase, leading to inhibition of protein biosynthesis. | Inhibition of penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis. | Binds to the 50S ribosomal subunit, inhibiting protein synthesis. | Binds to the 30S ribosomal subunit, causing mistranslation and inhibiting protein synthesis. | Inhibit bacterial DNA gyrase and topoisomerase IV, interfering with DNA replication. | Binds to the 30S ribosomal subunit, preventing tRNA binding and inhibiting protein synthesis. |
| Primary Spectrum of Activity | Antifungal. | Antibacterial (Gram-positive and Gram-negative, varies by generation) | Antibacterial (primarily Gram-positive) | Antibacterial (primarily Gram-negative) | Antibacterial (broad-spectrum) | Antibacterial (broad-spectrum) |
Quantitative Data on Antifungal Activity
| Compound | Organism | MIC Range (µg/mL) |
| Fluconazole | Candida albicans | 0.25 - 16 |
It is important to note that the efficacy of HON is not solely dependent on its binding affinity to its target enzyme in a steady state, which is relatively weak (2 mM). Its potency is derived from an enzyme-dependent formation of a stable, covalent adduct with NAD+, which effectively inactivates the enzyme.
Experimental Protocols
1. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
The definitive structure of a novel compound like this compound is typically determined using a suite of NMR experiments.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O for HON). The solution is then filtered into a standard 5 mm NMR tube.
-
1D NMR Spectra Acquisition:
-
¹H NMR: Provides information on the number and types of protons, their chemical environment, and neighboring protons through spin-spin splitting.
-
¹³C NMR: Reveals the number of different carbon environments in the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, establishing connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in stereochemical assignments.
-
-
Data Analysis: The collective data from these experiments are pieced together to determine the complete chemical structure, including stereochemistry.
2. Antifungal Susceptibility Testing by Broth Microdilution Method
The in vitro antifungal activity is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of concentrations.
-
Inoculum Preparation: The fungal strain (e.g., Candida albicans) is cultured on an appropriate agar plate. A suspension is then prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5-2.5 x 10³ cells/mL).
-
Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the fungal suspension. A growth control well (without the antifungal agent) and a sterility control well (uninoculated medium) are also included.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.
Visualizing Structural and Functional Relationships
Caption: A logical workflow for the comparative analysis of antimicrobial compounds.
Caption: The inhibitory pathway of this compound on its target enzyme.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Enzyme-assisted suicide: molecular basis for the antifungal activity of this compound by potent inhibition of homoserine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Antibacterial Spectrum of Novel Compounds: A Methodological Guide Featuring 5-hydroxy-4-oxonorvaline
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the discovery and evaluation of novel antimicrobial agents. 5-hydroxy-4-oxonorvaline, an amino acid analog, represents a potential candidate for further investigation. This guide provides a comprehensive framework for evaluating the antibacterial spectrum of such novel compounds, using this compound as a case study. Due to the current lack of publicly available data on the antibacterial activity of this compound, this document focuses on the standardized methodologies and data presentation required for a thorough assessment, and presents hypothetical data for illustrative purposes.
Comparative Analysis of Antibacterial Activity
A critical step in evaluating a new antimicrobial agent is to compare its in vitro activity against a panel of clinically relevant bacteria with that of established antibiotics. The primary metrics for this comparison are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Data Presentation
Quantitative data from these assays should be summarized in a clear and structured table. This allows for a direct comparison of the potency and spectrum of the investigational compound against various microorganisms and established drugs. While specific data for this compound is not yet available, Table 1 illustrates how such data would be presented, including example data for structurally related 4-amino-5-hydroxy-2(5H)-furanone derivatives and a common antibiotic, Ciprofloxacin.
Table 1: Comparative Antibacterial Spectrum
| Bacterial Strain | Gram Stain | This compound | 4-amino-5-hydroxy-2(5H)-furanone (Derivative 2b/2c)[1][2][3] | Ciprofloxacin (Example Data) |
| MIC (µg/mL) | MBC (µg/mL) | MIC (µg/mL) | ||
| Staphylococcus aureus (ATCC 25923) | Gram-positive | TBD | TBD | 4 |
| Escherichia coli (ATCC 25922) | Gram-negative | TBD | TBD | >128 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | TBD | TBD | >128 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | TBD | TBD | ND |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | TBD | TBD | ND |
| Klebsiella pneumoniae (ATCC 700603) | Gram-negative | TBD | TBD | ND |
TBD: To Be Determined; ND: No Data. Data for furanone derivatives is from Lattmann et al., 2005. Ciprofloxacin data is representative and may vary.
Experimental Protocols
Accurate and reproducible data is contingent on the use of standardized and detailed experimental protocols. The following sections describe the methodologies for determining the MIC and MBC of a novel compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique.
Materials:
-
Investigational compound (e.g., this compound) stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (quality control and test strains)
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Drug Dilution: Prepare serial twofold dilutions of the investigational compound in CAMHB in the 96-well plate. This is typically done by adding a starting concentration to the first well and then transferring a portion of that to the subsequent well containing fresh broth, repeating across the plate.
-
Inoculation: Dilute the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Leave a well with no bacteria as a sterility control and a well with bacteria but no drug as a growth control.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the final inoculum concentration used for the MIC test.
Procedure:
-
Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.
-
Spot-plate these aliquots onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum count.
Visualizing Experimental Workflows and Mechanisms
Diagrams are powerful tools for illustrating complex processes. The following diagrams, generated using Graphviz, depict the experimental workflow for antibacterial spectrum evaluation and a hypothetical mechanism of action for an amino acid analog like this compound.
Caption: Experimental workflow for determining MIC and MBC.
Caption: Hypothetical mechanism of action for an amino acid analog.
References
Safety Operating Guide
Proper Disposal of 5-Hydroxy-4-oxonorvaline: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 5-Hydroxy-4-oxonorvaline is a critical aspect of laboratory safety and environmental responsibility. As a research chemical, it is imperative to handle its waste with a structured and cautious approach. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure compliance with regulatory standards and to foster a safe laboratory environment for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Before initiating any disposal procedures, it is crucial to consult your institution's specific chemical hygiene plan and to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step 1: Hazardous Waste Determination
A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one or more of the following "characteristics": ignitability, corrosivity, reactivity, or toxicity.[1][3][4]
Assessing this compound:
-
Listed Waste: this compound is not found on the EPA's F, K, P, or U lists of hazardous wastes.
-
Characteristic Waste:
-
Ignitability: Based on its chemical structure, it is unlikely to be ignitable.
-
Corrosivity: As an amino acid with a carboxylic acid group, aqueous solutions could be corrosive (pH ≤ 2 or ≥ 12.5). The pH of the waste solution must be tested.
-
Reactivity: The chemical structure does not suggest inherent instability or reactivity with water. However, it should not be mixed with other chemicals to avoid unforeseen reactions.
-
Toxicity: Without specific toxicological data, it is prudent to assume the substance may be toxic and handle it as such to protect human health and the environment.
-
Given the potential for corrosivity and the unknown toxicity, it is recommended to manage this compound waste as hazardous waste until a formal determination proves otherwise.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Dedicated Waste Container: Collect all waste containing this compound in a designated, leak-proof container with a secure screw-top cap. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
Avoid Mixing: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents, bases, or acids (unless part of a neutralization process).
-
Solid vs. Liquid: If both solid and liquid waste are generated, they should be collected in separate, appropriately labeled containers.
Step 3: Proper Labeling of Waste Containers
Accurate and clear labeling of hazardous waste containers is a strict regulatory requirement. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.
-
The approximate concentration and quantity of the waste.
-
The date when the waste was first added to the container (accumulation start date).
-
The name and contact information of the principal investigator or laboratory supervisor.
-
An indication of the potential hazards (e.g., "Corrosive," "Toxic").
Step 4: Storage of Hazardous Waste
Hazardous waste must be stored in a designated and properly managed "Satellite Accumulation Area" (SAA) within the laboratory where it is generated.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Containment: Secondary containment, such as a chemical-resistant tray, should be used to capture any potential leaks or spills.
-
Container Integrity: Ensure the waste container is always kept closed except when adding waste. The container must be in good condition, free from leaks or damage.
-
Volume Limits: Do not overfill waste containers; leave at least 10% headspace to allow for expansion.
Step 5: Disposal Procedures
Under no circumstances should chemical waste like this compound be disposed of down the drain or in the regular trash.
-
Contact EHS: Once the waste container is nearly full (e.g., 90% capacity) or has been in accumulation for the maximum allowable time per your institution's policy (often six to twelve months), contact your institution's Environmental Health and Safety (EHS) department for waste pickup.
-
Professional Disposal: The EHS department will arrange for the transport and disposal of the hazardous waste through a licensed hazardous waste management company, typically via high-temperature incineration.
Spill and Emergency Procedures
In the event of a spill of this compound:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Control the Spill: For small, manageable spills, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the substance. Avoid raising dust if it is a solid.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Cleanup Materials: All materials used for cleanup must be placed in a sealed container, labeled as hazardous waste, and disposed of according to the procedures outlined above.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data Summary
Since specific quantitative disposal parameters for this compound are not available, the following table summarizes general guidelines for laboratory hazardous waste.
| Parameter | Guideline | Source |
| pH for Drain Disposal | Not Permitted (General rule for hazardous chemicals) | |
| Container Headspace | Minimum 10% of container volume | General Lab Safety |
| SAA Max Volume | 55 gallons (for non-acutely hazardous waste) | |
| SAA Max Time | Up to 12 months (or until container is full) |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 5-Hydroxy-4-oxonorvaline
Essential Safety and Handling Guide for 5-Hydroxy-4-oxonorvaline
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an antifungal antibiotic that inhibits protein biosynthesis.[1] While specific toxicity data is limited, it should be handled with care as a potentially hazardous substance. A multi-layered approach to PPE is mandatory to minimize exposure risk.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety goggles and face shield | Goggles must provide a complete seal around the eyes. A face shield is required when there is a significant risk of splashing. |
| Hands | Chemical-resistant gloves | Nitrile gloves are generally suitable for incidental contact. For prolonged handling or direct immersion, consult the glove manufacturer's compatibility chart. Always inspect gloves for tears or punctures before use. |
| Body | Laboratory coat or chemical-resistant apron | A fully buttoned lab coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant splash risk. |
| Respiratory | NIOSH-approved respirator | A respirator may be required if handling the solid form outside of a certified chemical fume hood, or if aerosolization is possible. The type of respirator will depend on the specific risk assessment. |
Source: Synthesized from general chemical handling guidelines.[2][3][4]
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial for preventing accidents and ensuring a safe laboratory environment.
Engineering Controls:
-
All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible.
Procedural Steps for Handling:
-
Preparation:
-
Designate a specific area for handling this compound.
-
Assemble all necessary equipment and PPE before starting work.
-
Ensure the chemical fume hood is functioning correctly.
-
-
Handling:
-
Wear the appropriate PPE as outlined in Table 1.
-
Avoid creating dust when handling the solid material.
-
If preparing solutions, add the solid to the solvent slowly.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove and dispose of gloves and any other contaminated disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Spill Response:
-
In case of a spill, evacuate the immediate area and alert others.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed, labeled container for proper disposal.
-
Ventilate the area and decontaminate the spill site.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Management Workflow:
-
Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be segregated as hazardous chemical waste.
-
Containment: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers. Do not mix with other waste streams.
-
Labeling: Label waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics.
-
Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's licensed hazardous waste management provider. Follow all local, state, and federal regulations for hazardous waste disposal.
Chemical and Physical Properties
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H9NO4 |
| Molecular Weight | 147.13 g/mol |
| CAS Number | 26911-39-7 |
Note: Further physical properties such as melting point, boiling point, and solubility are not well-documented in publicly available sources.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
